Azido-PEG4-Thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C10H21N3O4S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C10H21N3O4S/c11-13-12-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2 |
Clave InChI |
WXJHTWKPNRQSLU-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCS)N=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-Thiol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-Thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal azide (B81097) group and a terminal thiol group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool for creating complex biomolecular architectures. The azide group is readily derivatized through copper-catalyzed or strain-promoted "click chemistry," while the thiol group offers a reactive handle for conjugation to maleimides, iodoacetamides, or for immobilization onto gold surfaces.[1][2][3] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates.[1] This guide provides a comprehensive overview of the properties of this compound, including its chemical and physical characteristics, reactivity, and detailed experimental protocols for its application.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C10H21N3O4S | [4] |
| Molecular Weight | 279.36 g/mol | [4] |
| CAS Number | 2720615-82-5 | [4] |
| Appearance | Light brown to brown liquid | [5] |
| Density | ~1.08 g/cm³ | [5] |
| Purity | Typically >95% (as determined by HPLC) | [6] |
Solubility and Storage
| Solvent | Solubility | Source |
| Water | Soluble | [7] |
| DMSO | Soluble | [7] |
| DMF | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Chloroform | Soluble | [7] |
Storage Conditions: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[4] It is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[4]
Reactivity and Applications
This compound's utility stems from the distinct reactivity of its terminal functional groups, enabling a wide range of applications in bioconjugation and materials science.
Azide Group Reactivity: Click Chemistry
The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule. The reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[5][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), the azide group can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst.[5][10]
Thiol Group Reactivity
The thiol (sulfhydryl) group provides another versatile handle for conjugation.
-
Thiol-Maleimide Chemistry: The thiol group reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is widely used for protein modification, particularly at cysteine residues.[11][12]
-
Surface Modification: The strong affinity of sulfur for noble metals allows for the immobilization of this compound onto gold surfaces, such as nanoparticles and sensor chips, to create functionalized interfaces.[13][14]
-
Thiol-Ene and Thiol-Yne Chemistry: The thiol group can also participate in radical-mediated thiol-ene and thiol-yne reactions, offering further possibilities for material synthesis and modification.
Key Applications
-
PROTAC Synthesis: this compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[15]
-
Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the site-specific conjugation of cytotoxic drugs to antibodies, a key strategy in targeted cancer therapy.
-
Biomolecule Labeling and Tracking: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules using this compound for imaging and detection purposes.
-
Functionalization of Nanomaterials: The thiol group can be used to anchor the linker to nanoparticles, while the azide group provides a point of attachment for targeting ligands or therapeutic agents.[13]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for common applications of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 20 mM). If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed catalyst solution).
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, purify the conjugate using an appropriate chromatographic method.
Thiol-Maleimide Conjugation
This protocol outlines the conjugation of this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis system
Procedure:
-
Dissolve the maleimide-activated protein in the reaction buffer.
-
Dissolve this compound in the reaction buffer and add it to the protein solution. A 10 to 20-fold molar excess of the thiol linker is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide (B117702) groups by adding a quenching reagent.
-
Remove the excess this compound and quenching reagent by desalting or dialysis.
-
Characterize the resulting conjugate by methods such as SDS-PAGE and mass spectrometry to determine the degree of labeling.
PROTAC Synthesis using this compound
This workflow illustrates the synthesis of a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug discovery. Its well-defined structure, coupled with the specific and efficient reactivity of its terminal azide and thiol groups, allows for the precise construction of complex bioconjugates. The inclusion of a hydrophilic PEG4 spacer further enhances its utility by improving the solubility and biocompatibility of the resulting molecules. The detailed properties and protocols provided in this guide are intended to facilitate the successful application of this compound in a wide range of research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m-dPEG®4-thiol >95% (HPLC) [sigmaaldrich.com]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG4-Thiol: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-Thiol is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal thiol group, allows for the sequential and orthogonal conjugation of different molecules. This enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the chemical structure, a detailed synthetic pathway, and key characterization data for this compound.
Chemical Structure and Properties
This compound, systematically named 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol, is a linear molecule composed of three key functional components:
-
Azide Group (-N₃): This functional group is highly reactive towards alkynes and strained cycloalkynes (e.g., DBCO, BCN) via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible.
-
Tetraethylene Glycol Spacer (- (OCH₂CH₂)₄ -): The PEG4 spacer is a flexible, hydrophilic chain that enhances the aqueous solubility and biocompatibility of the molecule and its conjugates. It also provides spatial separation between the conjugated moieties, which can be crucial for maintaining their biological activity.
-
Thiol Group (-SH): The thiol group is reactive towards maleimides, iodoacetamides, and other thiol-reactive functionalities, forming stable thioether bonds. It can also be used for surface modification of gold nanoparticles and other metal surfaces.
The combination of these functional groups in a single molecule allows for a "two-step" conjugation strategy, where one part of a complex is attached via the azide and the other via the thiol, providing precise control over the final assembly.
Chemical Structure:
Quantitative Data Summary:
| Property | Value |
| IUPAC Name | 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol |
| Synonyms | Azido-PEG4-SH, HS-PEG4-N₃ |
| CAS Number | 2720615-82-5 |
| Chemical Formula | C₁₀H₂₁N₃O₄S |
| Molecular Weight | 279.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (Typical) | >95% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established methods for the synthesis of heterobifunctional PEG linkers. The following protocol is a representative procedure based on literature precedents.
Synthesis Workflow Diagram:
Technical Guide: Azido-PEG4-Thiol for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG4-Thiol, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal azide (B81097) group, a sulfhydryl (thiol) group, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential or orthogonal conjugation of two different molecules. The azide group readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The thiol group provides a reactive handle for conjugation to maleimides or other sulfhydryl-reactive moieties.[3] The PEG spacer enhances solubility and reduces the immunogenicity of the resulting conjugate.[3]
| Property | Value | Reference |
| Chemical Formula | C10H21N3O4S | [3] |
| Molecular Weight | 279.36 g/mol | |
| CAS Number | 2720615-82-5 | |
| Synonyms | 14-azido-3,6,9,12-tetraoxatetradecane-1-thiol |
Experimental Protocols
The dual functionality of this compound allows for a variety of conjugation strategies. Below are representative protocols for its primary applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a small molecule drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO or DMF
Methodology:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule in a minimal amount of DMSO or DMF.
-
Dissolve this compound in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkygassed buffer.
-
Prepare a premixed solution of CuSO₄ and the copper-chelating ligand in a 1:5 molar ratio.
-
-
Initiation of Reaction:
-
Add the CuSO₄/ligand premix to the reaction vessel to a final copper concentration of 50-250 µM.
-
Initiate the cycloaddition by adding freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a strained-alkyne (e.g., DBCO-functionalized) molecule to this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO or DMF
Methodology:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of DMSO or DMF to create a stock solution.
-
Ensure the DBCO-functionalized protein is in the desired reaction buffer at a concentration of 1-5 mg/mL.
-
-
Reaction Setup:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess linker and purify the conjugate using size-exclusion chromatography or dialysis.
-
Thiol-Maleimide Conjugation
This protocol outlines the reaction between the thiol group of this compound and a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., a protein)
-
Degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds
-
Quenching reagent (e.g., L-cysteine)
Methodology:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce any disulfide bonds in the protein by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Immediately before use, dissolve this compound in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a 100-fold molar excess of a free thiol, such as L-cysteine, to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting conjugate from excess reagents using size-exclusion chromatography or dialysis.
-
Visualized Workflow: PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound as the linker.
Caption: Workflow for PROTAC synthesis using this compound.
References
Solubility of Azido-PEG4-Thiol: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-Thiol (N3-PEG4-SH), a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. This document offers qualitative solubility information, quantitative data for structurally related compounds, and a detailed experimental protocol for determining its solubility in various solvents.
Overview of this compound Solubility
The appearance of Azido-PEG-Thiol compounds can range from a white/off-white solid to a viscous liquid, depending on the molecular weight.[1][2] For practical laboratory use, it is common to prepare concentrated stock solutions in a non-aqueous, water-miscible solvent like DMSO or DMF.
Quantitative Solubility Data for Related PEG Compounds
To provide a quantitative reference for researchers, the following table summarizes the solubility data for structurally similar PEGylated molecules. It is crucial to note that these values are for related compounds and should be used as an estimation or starting point for the solubility assessment of this compound.
| Compound Name | Solvent(s) | Reported Solubility | Source |
| Thiol-PEG4-acid | DMSO | ≥ 100 mg/mL (354.17 mM) | [3] |
| N3-PEG4-C2-NHS ester | DMSO | 80 mg/mL (205.99 mM) | [4] |
| N3-PEG4-C2-NHS ester | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (8.5 mM) | [4] |
Note: The saturation point for Thiol-PEG4-acid in DMSO was not reached at 100 mg/mL, as indicated by "≥". For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accuracy.[3]
Experimental Protocol for Solubility Determination
This section outlines a general and robust protocol for determining the solubility of this compound in a solvent of interest. This method can be adapted for various aqueous and organic solvents.
3.1 Materials and Equipment
-
This compound
-
Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
Calibrated pipettes
-
HPLC-UV or other suitable analytical instrument for quantification
-
Glass vials or microcentrifuge tubes
3.2 Procedure
-
Preparation of Supersaturated Solution:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) into a clean, tared glass vial.
-
Add a defined volume of the test solvent (e.g., 1 mL) to the vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes to facilitate initial dissolution.
-
If undissolved solid remains, place the vial in a bath sonicator for 15-30 minutes. Heating may also be applied if the compound's stability at elevated temperatures is known.
-
Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that a true equilibrium is reached. Gently agitate during this period if possible.
-
-
Separation of Saturated Solution from Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect a precise aliquot of the supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Solute:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Dilute the collected supernatant with the test solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted supernatant and the calibration standards using a suitable analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted supernatant from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Visual Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound, from initial qualitative screening to precise quantitative determination.
Caption: Logical workflow for determining the solubility of this compound.
References
Azido-PEG4-Thiol mechanism of action in bioconjugation
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG4-Thiol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker that has become an indispensable tool in the field of bioconjugation, particularly for the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1] Its structure consists of three key components: a terminal azide (B81097) group, a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal thiol group. This unique combination allows for the sequential and orthogonal conjugation of two different molecules, offering precise control over the final conjugate's architecture. The azide group serves as a handle for "click chemistry," while the thiol group enables conjugation to sulfhydryl-reactive moieties.[2] This guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and key considerations for utilizing this compound in advanced bioconjugation strategies.
Core Components and Their Functionality
The versatility of this compound stems from the distinct reactivity of its functional groups and the beneficial properties of its spacer.
The Azide Group (-N3): A Gateway to Click Chemistry
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[3][4] It is particularly stable under most biological conditions, allowing for specific ligation to alkyne-containing molecules through two primary mechanisms.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the most prominent example of click chemistry. It involves the copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. The reaction is characterized by high yields and mild reaction conditions. However, the requirement for a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity, though the use of copper-stabilizing ligands can mitigate this issue.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst and making it ideal for applications within living systems.
The Thiol Group (-SH): A Nucleophilic Handle for Conjugation
The thiol (or sulfhydryl) group is a potent nucleophile that provides a distinct and highly selective conjugation handle. Its reactivity is most commonly exploited in reactions with maleimides.
-
Thiol-Maleimide Reaction (Michael Addition): This is one of the most widely used methods for site-selective modification of proteins, particularly at cysteine residues. The reaction proceeds via a Michael addition, where the thiol attacks the electron-deficient double bond of the maleimide (B117702) ring. This forms a stable thioether linkage under mild conditions, typically at a pH range of 6.5-7.5. While highly efficient, a key consideration is the potential for retro-Michael reactions (thiol exchange) which can lead to conjugate instability, particularly in the presence of other thiols like glutathione.
The PEG4 Spacer: An Essential Modulator
The discrete four-unit polyethylene glycol (PEG4) chain is not merely a linker but a critical component that enhances the overall properties of the resulting bioconjugate.
-
Enhanced Solubility and Reduced Aggregation: Many therapeutic payloads are hydrophobic. The hydrophilic PEG4 spacer significantly improves the water solubility of the conjugate, preventing aggregation.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.
-
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides optimal spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity and binding affinity of proteins or antibodies.
-
Biocompatibility and Reduced Immunogenicity: PEG linkers are known to be biocompatible and can mask immunogenic epitopes on biomolecules, potentially lowering the risk of an immune response.
Bioconjugation Strategies and Logical Workflows
This compound enables multi-step, controlled conjugation workflows. A typical strategy involves first reacting one of the functional groups (e.g., the thiol) with a biomolecule, followed by purification, and then reacting the second functional group (the azide) with a payload molecule.
Caption: General bioconjugation scheme using this compound.
Reaction Mechanism Visualizations
The following diagrams illustrate the core chemical transformations involved in using this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Caption: Mechanism of Thiol-Maleimide Conjugation.
Quantitative Data Summary
The efficiency of bioconjugation can be influenced by the chosen chemistry, reactant concentrations, and molar ratios. The following table summarizes data from a study comparing copper-free (SPAAC-like) and copper-catalyzed (CuAAC) click reactions for conjugating an azide-modified protein (CRM197-N3).
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free |
| Alkyne:Azide Ratio (mol/mol) | 5 | 1 |
| Reaction Time (h) | 2 | 2 |
| Conjugate Formed (%) | 28% | 69% |
| Reaction Time (h) | 4 | 4 |
| Conjugate Formed (%) | 36% | 75% |
| Reaction Time (h) | 6 | 6 |
| Conjugate Formed (%) | 40% | 78% |
Data adapted from a study on CRM197 protein conjugation, where the protein was modified with an azide linker (NHS-PEG4-N3) and reacted with an alkyne-functionalized molecule.
The data indicates that for this specific system, the copper-free approach resulted in significantly higher conjugation efficiency compared to the copper-catalyzed method under the tested conditions. Further optimization showed that increasing the protein concentration and the alkyne-to-azide molar ratio in the copper-free reaction could lead to quantitative conjugation (100%).
Detailed Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Optimization is often required for specific biomolecules and payloads.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.
-
Reagent Preparation:
-
Maleimide-Activated Protein: Dissolve the protein in a suitable amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 6.5-7.5.
-
This compound Solution: Immediately before use, prepare a stock solution (e.g., 10-20 mM) in a degassed, aqueous-miscible solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of this compound to the solution of the maleimide-activated protein.
-
The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with a suitable molecular weight cut-off membrane.
-
The resulting product is an azide-functionalized protein, ready for the subsequent click reaction.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule to an alkyne-containing payload.
-
Reagent Preparation:
-
Azide-Functionalized Biomolecule: Prepare in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-Payload: Dissolve in DMSO to create a concentrated stock solution.
-
Catalyst Premix (prepare fresh):
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand (e.g., TBTA, BTTAA) stock solution (e.g., 50 mM in DMSO).
-
Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 1 M in water).
-
-
-
Conjugation Reaction:
-
To the azide-functionalized biomolecule, add the alkyne-payload (typically 5-10 molar equivalents).
-
Add the copper-stabilizing ligand to a final concentration of ~1 mM.
-
Add CuSO4 to a final concentration of ~200 µM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of ~5 mM.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove the catalyst, excess reagents, and byproducts.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule to a payload containing a strained cyclooctyne (e.g., DBCO).
-
Reagent Preparation:
-
Azide-Functionalized Biomolecule: Prepare in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
Strained Alkyne-Payload (e.g., DBCO-payload): Dissolve in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the strained alkyne-payload to the azide-functionalized biomolecule. A 2- to 4-fold molar excess of the alkyne reagent is a common starting point.
-
Ensure the final DMSO concentration remains below 5% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be faster depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the conjugate using standard methods such as SEC or dialysis to remove any unreacted payload.
-
Key Considerations and Troubleshooting
-
Side Reactions in CuAAC: Under CuAAC conditions, free thiols (such as those from cysteine residues) can react with alkynes and azides, leading to the formation of thiotriazole byproducts. This can generate false positives in proteomics studies and should be considered during experimental design.
-
Side Reactions in SPAAC: While generally highly specific, strained alkynes can sometimes exhibit off-target reactivity with thiols (thiol-yne addition). This can be minimized by pre-treating proteins containing free cysteines with an alkylating agent like iodoacetamide (B48618) (IAM).
-
Thiol-Maleimide Instability: The thioether bond formed in a thiol-maleimide reaction can undergo a retro-Michael reaction, especially in environments with high concentrations of other thiols. This can be mitigated by using maleimide derivatives designed to undergo hydrolysis or rearrangement to form a more stable final product.
-
pH Control: The pH of the reaction buffer is critical. The thiol-maleimide reaction is most efficient and selective at pH 6.5-7.5. Above pH 7.5, maleimides can react with primary amines (e.g., lysine).
-
Reagent Stability: Thiol groups can oxidize to form disulfide bonds. It is crucial to use degassed buffers and consider adding a mild reducing agent like TCEP if disulfide formation is a concern. Maleimide reagents are also susceptible to hydrolysis at higher pH values.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that provides researchers with precise control over the construction of complex bioconjugates. By understanding the distinct mechanisms of its azide and thiol reactive handles, researchers can design sophisticated, multi-step conjugation strategies. The integral PEG4 spacer further enhances the properties of the final product by improving solubility, stability, and pharmacokinetic profiles. Careful consideration of reaction conditions, potential side reactions, and purification strategies is essential for harnessing the full potential of this reagent in the development of next-generation therapeutics, diagnostics, and research tools.
References
Azido-PEG4-Thiol: A Versatile Linker for Advanced PROTAC Design
For Immediate Release
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. Central to the efficacy of these heterobifunctional molecules is the linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of available linkers, Azido-PEG4-Thiol has emerged as a particularly valuable tool for researchers and drug development professionals. This in-depth technical guide elucidates the core features of this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to empower the design of next-generation protein degraders.
Core Attributes of this compound
This compound is a bifunctional polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) group (-N₃) and a thiol group (-SH) separated by a flexible four-unit PEG chain. This unique architecture imparts several key advantages in PROTAC synthesis and function. The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for improving cell permeability and overall bioavailability.[1][2] The flexibility of the PEG chain allows for optimal spatial orientation of the two ligands, facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in PROTAC design. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₁N₃O₄S | MedChemExpress |
| Molecular Weight | 279.36 g/mol | MedChemExpress |
| CAS Number | 2720615-82-5 | MedChemExpress |
| Appearance | Colorless to light yellow oil | MedChemExpress |
| Solubility | Soluble in water, DMSO, and ethanol | Various Supplier Data |
Dual Reactivity for Versatile PROTAC Synthesis
The power of this compound lies in its orthogonal reactive handles, the azide and thiol groups, which enable two of the most robust and widely used bioconjugation strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and thiol-maleimide Michael addition.
Azide Group: A Gateway for Click Chemistry
The azide moiety of this compound allows for its efficient and specific reaction with alkyne-functionalized molecules via CuAAC. This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an ideal method for the final assembly of a PROTAC molecule.[3]
Thiol Group: Enabling Thiol-Maleimide Ligation
The terminal thiol group provides a reactive handle for conjugation with maleimide-functionalized molecules. This Michael addition reaction is highly specific for thiols at neutral pH, forming a stable thioether bond. This strategy is frequently employed to attach the linker to a ligand bearing a maleimide (B117702) group.
Experimental Protocols
The following are detailed methodologies for the key conjugation reactions involving this compound in the synthesis of a PROTAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to this compound.
Materials:
-
Alkyne-functionalized POI ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare a stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
In a reaction vessel, combine the alkyne-functionalized POI ligand and a slight molar excess of this compound in the chosen solvent system.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring progress by LC-MS.
-
Upon completion, the resulting POI-ligand-linker conjugate can be purified by preparative HPLC.
Protocol 2: Thiol-Maleimide Ligation
This protocol outlines the conjugation of a maleimide-functionalized E3 ligase ligand to the thiol group of the POI-ligand-linker conjugate produced in Protocol 1.
Materials:
-
POI-ligand-(this compound) conjugate
-
Maleimide-functionalized E3 ligase ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Solvent (e.g., DMSO)
Procedure:
-
Dissolve the POI-ligand-(this compound) conjugate in the reaction buffer.
-
Dissolve the maleimide-functionalized E3 ligase ligand in a minimal amount of DMSO.
-
Add the solution of the maleimide-functionalized E3 ligase ligand to the solution of the POI-ligand-linker conjugate with gentle mixing. A 1.1 to 1.5 molar excess of the maleimide compound is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC molecule can be purified by preparative HPLC.
Visualizing the PROTAC Workflow and Mechanism
To further clarify the role of this compound in PROTAC development, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general mechanism of action of the resulting PROTAC.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Azido-PEG4-Thiol Linker: Understanding the Core Functionality of the PEG Spacer
In the landscape of modern bioconjugation, the precise and stable linkage of molecules is fundamental to the creation of advanced diagnostics and therapeutics. The choice of the chemical linker is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the varied classes of linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have become indispensable tools. This guide provides a detailed examination of this compound, a heterobifunctional linker, with a specific focus on the pivotal role of its discrete tetra-polyethylene glycol (PEG4) spacer.
This compound is a versatile reagent used in medical research, drug release, nanotechnology, and cell culture.[1] Its defined structure, which combines two distinct reactive moieties—an azide (B81097) and a thiol—with a hydrophilic and flexible PEG4 chain, offers a powerful solution to common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Core of the Linker: Physicochemical Properties of the PEG4 Spacer
The PEG4 spacer is a short, monodisperse chain composed of four repeating ethylene (B1197577) oxide units (–CH₂–CH₂–O–).[2] This structure imparts a unique and highly advantageous set of properties to the this compound molecule, making it a preferred choice in many bioconjugation strategies.
Key Properties Conferred by the PEG4 Spacer:
-
Enhanced Hydrophilicity and Solubility: The ethylene oxide units form hydrogen bonds with water, making the PEG spacer highly water-soluble.[2][3] This is crucial for overcoming the poor aqueous solubility of many small molecule drugs or payloads, thereby preventing aggregation and improving the overall physicochemical properties of the bioconjugate.[3][4]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its minimal toxicity and low immunogenicity, making it suitable for in vivo applications.[2] The PEG chain can create a hydration shell around the conjugate, effectively shielding it from recognition by the immune system and reducing protein adsorption.[2]
-
Optimal Spacing and Flexibility: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the two conjugated molecules.[4][5] This separation minimizes steric hindrance, ensuring that the biological activity of a protein or antibody is not compromised by the attached payload.[4] The rotational freedom of the C-O bonds in the PEG backbone also provides conformational flexibility.[2]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of a molecule, PEGylation can lead to a longer circulation half-life and reduced renal clearance.[2][4] This can result in improved drug exposure at the target site and a better overall therapeutic index.[4]
Quantitative Data: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H21N3O4S | [6][7] |
| Molecular Weight | 279.36 g/mol | [6][7][8] |
| Exact Mass | 279.1300 | [7] |
| Spacer Length | ~1.4 nm | [5] |
| Purity | ≥95% | [1][8] |
graph Azido_PEG4_Thiol_Structure { graph [layout=neato, overlap=false, splines=true, bgcolor="#FFFFFF"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for the structure N3 [label="N3", pos="0,0.5!", fillcolor="#EA4335", shape=ellipse, style=filled, fontcolor="#FFFFFF"]; PEG4 [label="PEG4 Spacer\n(Hydrophilic & Flexible)", pos="2.5,0.5!", shape=box, style="filled,rounded", fillcolor="#F1F3F4"]; SH [label="SH", pos="5,0.5!", fillcolor="#FBBC05", shape=ellipse, style=filled, fontcolor="#202124"];
// Define descriptive nodes Azide_Desc [label="Azido Group\n(for Click Chemistry)", pos="0,-0.5!"]; Thiol_Desc [label="Thiol Group\n(for Maleimide (B117702) Ligation)", pos="5,-0.5!"];
// Connect the main components N3 -- PEG4 [label="-(CH2CH2O)4-", len=2.5]; PEG4 -- SH [label="-CH2CH2-", len=2.5];
// Invisible edges for layout control edge [style=invis]; N3 -- Azide_Desc; SH -- Thiol_Desc; }
Figure 1: Molecular structure of this compound.
Dual Reactivity: The Gateway to Versatile Conjugation
This compound is a heterobifunctional linker, meaning it possesses two different reactive ends. This allows for the sequential and controlled conjugation of two different molecules.
-
The Azido Group (N₃): This functional group is primarily used for "Click Chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[9] The azide can react with:
-
Alkynes: In the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC), it forms a stable triazole linkage.[6][10][11]
-
Strained Cycloalkynes (e.g., DBCO, BCN): In a catalyst-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), it also forms a stable triazole.[6][11]
-
-
The Thiol Group (-SH): This sulfhydryl group is highly reactive towards specific functional groups, enabling another mode of selective conjugation:
-
Maleimides: The thiol undergoes a Michael addition reaction with the double bond of a maleimide ring to form a stable thioether bond.[12][13] This is a very common strategy for labeling proteins at cysteine residues.[14]
-
Iodoacetamides: The thiol can react with iodoacetamides to form a stable thioether linkage.[12]
-
Gold Surfaces: Thiols have a natural affinity for gold, allowing for the functionalization of gold nanoparticles and surfaces.
-
Applications in Drug Development and Research
The unique properties of the PEG4 spacer and the dual reactivity of the terminal groups make this compound a valuable tool in several cutting-edge applications.
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] this compound is an ideal PEG-based linker for synthesizing PROTACs, connecting the ligand for the E3 ligase to the ligand for the target protein.[6][10][11] The PEG4 spacer provides the necessary length and flexibility for the two proteins to interact effectively.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell. The PEG4 spacer can be used to link the drug to the antibody, improving the ADC's solubility and stability, and providing spatial separation that preserves the antibody's binding affinity.[3]
-
Biomolecule Labeling and Functionalization: The linker can be used to attach probes, such as fluorescent dyes or biotin, to proteins, peptides, or oligonucleotides for detection and analysis.
-
Surface Modification: It is used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and enable targeted delivery in biological systems.[12]
Figure 2: Role of a PEG linker in a PROTAC mechanism.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the two primary conjugation chemistries involving this compound.
Protocol 1: Thiol-Maleimide Ligation
This protocol describes the conjugation of the thiol end of this compound to a maleimide-functionalized protein.
1. Materials and Buffers:
-
Maleimide-activated protein in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS).
-
This compound.
-
Reaction Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing 1-10 mM EDTA.[14]
-
Degassing equipment or nitrogen gas.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Purification system (e.g., Size Exclusion Chromatography - SEC or Dialysis).
2. Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer. If the protein solution contains other thiol-containing species (like DTT or β-mercaptoethanol), they must be removed via dialysis or a desalting column prior to the reaction.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in a compatible, degassed organic solvent (like DMSO or DMF) and then dilute into the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[14] Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[14] To prevent oxidation of the thiol, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quench Reaction: Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups on the protein.
-
Purification: Remove the excess linker and other reaction components from the conjugated protein using SEC, dialysis, or another suitable purification method.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, Mass Spectrometry (MS), or HPLC.
Figure 3: Experimental workflow for Thiol-Maleimide ligation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide end of an this compound conjugate to an alkyne-containing molecule.
1. Materials and Buffers:
-
This compound conjugate.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., Sodium Ascorbate).
-
Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) ion.
-
Solvent system (e.g., PBS/DMSO, t-BuOH/water).
2. Procedure:
-
Prepare Reactants: Dissolve the this compound conjugate and the alkyne-containing molecule in the chosen solvent system.
-
Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate (B8700270).
-
Initiate Reaction: To the mixture of the azide and alkyne, add the copper ligand, followed by the CuSO₄ solution, and finally the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, HPLC, or LC-MS.
-
Purification: Once the reaction is complete, purify the final product to remove the copper catalyst and unreacted starting materials. This can be achieved through chromatography (e.g., silica (B1680970) gel or reverse-phase) or other appropriate methods.
-
Characterization: Confirm the structure and purity of the triazole-linked product using NMR, MS, and HPLC.
Data Presentation: Typical Reaction Parameters
| Parameter | Thiol-Maleimide Ligation | CuAAC (Click Chemistry) |
| pH | 6.5 - 7.5[14] | 4 - 12 (typically ~7-8) |
| Temperature | 4 - 25°C[14] | Room Temperature (20-25°C) |
| Reaction Time | 30 min - 16 hours[14] | 1 - 4 hours |
| Molar Ratio | 10-20 fold excess of linker[14] | ~1:1 azide to alkyne |
| Key Reagents | Phosphate buffer, EDTA | CuSO₄, Sodium Ascorbate, Ligand |
| Quenching | Required (e.g., L-cysteine) | Not typically required |
Conclusion
The this compound linker, with its discrete PEG4 spacer, represents a sophisticated and highly effective tool for modern bioconjugation. The PEG4 core is not merely a passive spacer; it actively enhances the properties of the final conjugate by improving solubility, increasing stability, providing optimal spatial separation, and enhancing pharmacokinetic profiles. Its heterobifunctional nature allows for controlled, sequential reactions, opening up a vast design space for creating complex and highly functional biomolecules. For researchers and scientists in drug development, a thorough understanding of the role of the PEG4 spacer is essential for harnessing the full potential of this compound in the creation of next-generation therapeutics and diagnostics.
References
- 1. Azide-PEG-thiol, N3-PEG-SH - Biopharma PEG [biochempeg.com]
- 2. chempep.com [chempep.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 9. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 10. immunomart.com [immunomart.com]
- 11. Azido-PEG4-Thiol_TargetMol [targetmol.com]
- 12. Thiol-PEG4-Azide | CAS:2720615-82-5 | AxisPharm [axispharm.com]
- 13. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Azido-PEG4-Thiol: A Versatile Heterobifunctional Linker for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes and applications of Azido-PEG4-Thiol, a heterobifunctional crosslinker pivotal in various research and therapeutic development fields. This document provides a comprehensive overview of its commercial availability, key chemical reactions, and detailed experimental protocols for its application in bioconjugation, surface modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool featuring two distinct reactive functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. The terminal azide (B81097) group (-N₃) and the thiol group (-SH) offer orthogonal reactivity, enabling the sequential and specific conjugation of different molecules. The PEG4 linker enhances solubility in aqueous buffers, reduces aggregation, and provides a flexible spacer arm, which is often crucial for maintaining the biological activity of the conjugated molecules.
This unique combination of features makes this compound an invaluable reagent for:
-
Bioconjugation: Linking proteins, peptides, oligonucleotides, or other biomolecules.
-
PROTAC Development: Serving as a flexible linker between a target protein-binding ligand and an E3 ligase-recruiting ligand.[1][2]
-
Antibody-Drug Conjugate (ADC) Synthesis: Connecting cytotoxic payloads to antibodies for targeted cancer therapy.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications such as biosensors and immunoassays.
-
Nanotechnology: Functionalizing nanoparticles for targeted drug delivery and imaging.
Commercial Supplier and Specification Overview
A variety of commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | This compound | 2720615-82-5 | 279.36 | Not explicitly stated | Room temperature (continental US) |
| AxisPharm | Thiol-PEG4-Azide | 2720615-82-5 | 279.36 | ≥95% | -20°C |
| MedKoo Biosciences | This compound | 2720615-82-5 | 279.36 | >98% | 0 - 4°C (short term), -20°C (long term) |
| Biopharma PEG | Azide-PEG-thiol (N3-PEG-SH) | Not specified | Varies | Not explicitly stated | -5°C, dry, avoid sunlight |
| Nanocs | Azide PEG Thiol | Not specified | Varies | Not specified | -20°C, desiccated |
| Huateng Pharma | N3-PEG-SH | Not specified | Not specified | ≥95% | -5°C, dry, avoid sunlight |
Core Chemistries and Reaction Mechanisms
The utility of this compound stems from the distinct reactivity of its terminal functional groups.
Thiol-Maleimide Ligation
The thiol group exhibits high nucleophilicity and reacts specifically with maleimide (B117702) groups to form a stable thioether bond. This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating molecules to cysteine residues in proteins.
Azide-Alkyne "Click" Chemistry
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions.
3.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[3] This reaction is extremely robust and widely used for bioconjugation.
3.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[4] The azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound is an excellent candidate for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal reactive handles, which allow for a modular and efficient assembly of the final PROTAC molecule.
Detailed Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation applications. Optimization may be required for specific molecules and experimental conditions.
Protocol for Thiol-Maleimide Conjugation to a Protein
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol containing buffer, pH 6.5-7.5, degassed.
-
DMSO or DMF (optional, for dissolving reagents)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in the conjugation buffer or a minimal amount of DMSO/DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light if any components are light-sensitive.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group of a thiol-containing molecule (previously conjugated with a maleimide-alkyne linker) to this compound.
Materials:
-
Alkyne-modified molecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional, e.g., THPTA, TBTA)
-
Reaction Buffer: PBS or Tris buffer, pH 7-8.
-
Desalting column for purification.
Procedure:
-
Prepare Reactants: Dissolve the alkyne-modified molecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of the smaller molecule is recommended.
-
Prepare Catalyst Premix (optional but recommended): In a separate tube, mix the CuSO₄ solution with the copper-chelating ligand (if used) at a 1:5 molar ratio.
-
Initiate Reaction: Add the CuSO₄ solution (or premix) to the reaction mixture to a final concentration of 100-500 µM.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS or other appropriate analytical methods.
-
Purification: Purify the conjugate using a desalting column or other suitable chromatography methods to remove the catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide group of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer: PBS or other physiological buffer, pH 7-7.5.
-
Desalting column for purification.
Procedure:
-
Prepare Reactants: Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer. A 2- to 10-fold molar excess of this compound is typically used.
-
Conjugation Reaction: Mix the reactants and allow them to incubate.
-
Incubation: The reaction is typically complete within 1-2 hours at room temperature, but can be left overnight at 4°C. Reaction times may vary depending on the specific strained alkyne used.
-
Purification: Remove excess this compound using a desalting column or other appropriate purification methods.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables precise and efficient bioconjugation. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an essential tool for researchers in chemistry, biology, and medicine. The detailed protocols and comparative supplier information provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors, from fundamental biological studies to the construction of novel therapeutics like PROTACs and ADCs.
References
Safety and Handling of Azido-PEG4-Thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling guidelines for Azido-PEG4-Thiol, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to the presence of both a reactive azide (B81097) and a thiol group, specific precautions are necessary to ensure safe handling and experimental success.
Chemical and Physical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide group and a thiol group. The PEG4 spacer enhances the solubility of the molecule in aqueous media.[1]
| Property | Value | Reference |
| Chemical Formula | C10H21N3O4S | [1] |
| Molecular Weight | 279.36 g/mol | [1] |
| Appearance | Light brown to brown liquid | |
| CAS Number | 2720615-82-5 | |
| Solubility | Soluble in water, ethanol, chloroform, DMSO | |
| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound stem from its two functional groups: the azide and the thiol.
Azide Group Hazards: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. They are also acutely toxic.
Thiol Group Hazards: Thiols are known for their strong, unpleasant odors and can be skin and respiratory irritants. They are also prone to oxidation.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher risk activities, consider a silver shield glove under the nitrile glove. | Prevents skin absorption of the toxic azide group. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield is recommended when there is a risk of splashes. | Protects against accidental splashes and potential energetic decomposition. |
| Body Protection | A fully buttoned lab coat is mandatory. For larger quantities or risk of aerosolization, a Tyvek gown is recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | All manipulations should be performed in a certified chemical fume hood. | Mitigates inhalation risks from the volatile and odorous thiol group and potential hydrazoic acid formation. |
Engineering Controls
All work with this compound must be conducted in a well-ventilated chemical fume hood to minimize exposure to the thiol's odor and to contain any potential hazards from the azide group.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability and safety of this compound.
-
Storage: Store at -20°C in a tightly sealed container, protected from light. For long-term stability, storing under an inert gas (e.g., argon or nitrogen) is recommended to prevent oxidation of the thiol group.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. Prepare solutions fresh for each use and avoid repeated freeze-thaw cycles.
-
Incompatibilities:
-
Acids: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form shock-sensitive and explosive heavy metal azides.
-
Oxidizing Agents: Keep away from strong oxidizing agents, which can react with the thiol group.
-
Reducing Agents: The azide group can be reduced by reagents such as dithiothreitol (B142953) (DTT) or phosphines.
-
Experimental Protocols and Workflows
This compound is a versatile linker used in various bioconjugation strategies. The azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The thiol group can react with maleimides, iodoacetamides, and other thiol-reactive functionalities.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO, water)
Procedure:
-
Prepare stock solutions of the alkyne-molecule, this compound, CuSO4, sodium ascorbate, and THPTA.
-
In a reaction vessel, combine the alkyne-molecule and this compound in the desired molar ratio in the reaction buffer.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for Thiol-Maleimide Ligation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule with this compound.
Materials:
-
Maleimide-functionalized molecule
-
This compound
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, free of thiols)
-
Solvent (e.g., DMSO, DMF)
Procedure:
-
Dissolve the maleimide-functionalized molecule in a minimal amount of organic solvent (e.g., DMSO) and then dilute with the reaction buffer.
-
Dissolve this compound in the reaction buffer.
-
Add the maleimide (B117702) solution to the this compound solution. A 10-20 fold molar excess of the maleimide is often used to ensure complete reaction of the thiol.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction should be protected from light.
-
The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.
Caption: Workflow for Thiol-Maleimide Ligation.
Spill, Exposure, and Waste Disposal
Spill and Exposure Procedures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Waste Disposal
-
Azide-containing waste should never be disposed of down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If in doubt, consult your institution's environmental health and safety office.
Logical Relationships in Handling
The safe use of this compound involves a series of decisions and actions to mitigate the risks associated with its dual reactivity.
Caption: Decision-making workflow for the safe handling of this compound.
References
The Dual Personalities of a Molecular Bridge: An In-depth Technical Guide to Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to link different molecular entities with specific functionalities is the cornerstone of creating targeted therapeutics, advanced diagnostic tools, and novel biomaterials. At the heart of this molecular engineering lies a class of molecules known as heterobifunctional linkers. Among these, Azido-PEG4-Thiol stands out as a versatile and powerful tool, offering two distinct reactive handles—an azide (B81097) and a thiol group—separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive technical overview of the core functionalities of this compound, detailing the roles of its azide and thiol groups, presenting quantitative data, outlining experimental protocols, and visualizing key chemical workflows.
The Anatomy of a Versatile Linker
This compound is a chemical entity designed for elegant and efficient bioconjugation. Its structure consists of three key components:
-
An Azide Group (-N3): This functional group is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide group is relatively inert in biological systems, preventing non-specific reactions with endogenous molecules.
-
A Thiol Group (-SH): Also known as a sulfhydryl group, this functionality provides a distinct and highly useful reactive handle. It exhibits strong nucleophilicity, allowing for specific reactions with a variety of electrophilic partners.
-
A PEG4 Spacer: The tetraethylene glycol spacer confers several advantageous properties to the linker and the resulting conjugate. It enhances aqueous solubility, reduces aggregation of hydrophobic molecules, and can decrease the immunogenicity of the conjugated biomolecule. The defined length of the PEG4 chain allows for precise control over the distance between the two conjugated molecules.
The Role of the Azide Group: A Gateway to "Click Chemistry"
The azide group is a key player in bioorthogonal chemistry, meaning it can participate in chemical reactions within a living system without interfering with native biochemical processes. Its primary role is to engage in highly efficient and specific cycloaddition reactions with alkynes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide and a terminal alkyne. CuAAC is renowned for its rapid reaction rates and high yields under mild conditions, including in aqueous environments. However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity, though the use of chelating ligands can mitigate this issue.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with the azide without the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly biocompatible and is the preferred method for live-cell labeling and in vivo applications.
The azide functionality of this compound allows researchers to "click" it onto any molecule bearing a compatible alkyne or strained cyclooctyne group, forming a stable covalent bond.
The Role of the Thiol Group: A Versatile Nucleophile
The thiol group at the other end of the this compound linker provides a second, orthogonal reactive site. Thiols are strong nucleophiles that can react with a variety of electrophilic groups, enabling a different set of conjugation strategies.
Thiol-Maleimide Michael Addition
One of the most common reactions involving thiols in bioconjugation is the Michael addition to a maleimide (B117702). This reaction is highly specific for thiols within a pH range of 6.5-7.5 and proceeds efficiently at room temperature to form a stable thioether bond. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2] This makes the thiol-maleimide reaction ideal for site-specific modification of proteins at cysteine residues.
Thiol-Ene Radical Reaction
The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). This reaction is often initiated by light (photoactivated) and can proceed rapidly under mild, aqueous conditions. It offers another efficient method for forming stable thioether linkages.
Surface Modification
The thiol group has a strong affinity for noble metal surfaces, such as gold. This property is widely exploited for the functionalization of gold nanoparticles and surfaces. This compound can be used to create a self-assembled monolayer on a gold surface, presenting the azide group for subsequent "click" chemistry functionalization.
Quantitative Data at a Glance
The efficiency and stability of the conjugation chemistries involving this compound are critical for the design and performance of the final bioconjugate. The following tables summarize key quantitative data for the primary reactions of the azide and thiol groups.
Table 1: Reaction Kinetics of Azide-Alkyne Cycloadditions
| Reaction Type | Second-Order Rate Constant (k) | Notes |
| CuAAC | 10 to 10⁴ M⁻¹s⁻¹[3] | Very fast, but requires a copper catalyst. |
| SPAAC | ~0.1 M⁻¹s⁻¹[4] | Slower than CuAAC but is bioorthogonal (no catalyst required). Rate is dependent on the specific cyclooctyne used. |
| Staudinger Ligation | 10⁻³ M⁻¹s⁻¹[5] | Another bioorthogonal reaction of azides, but generally slower than SPAAC. |
Table 2: Stability of Thiol-Maleimide Conjugates
| Parameter | Value | Conditions | Notes |
| Half-life of Thioether Bond | 20 to 80 hours | In the presence of glutathione (B108866) at physiological pH and temperature. | Demonstrates susceptibility to retro-Michael reaction and thiol exchange. |
| Half-life of Ring-Opened Adduct | > 2 years | Post-hydrolysis of the succinimide (B58015) ring. | Hydrolysis of the succinimide ring significantly stabilizes the conjugate against thiol exchange. |
Table 3: Optimal Conditions for Thiol-Maleimide Reaction
| Parameter | Optimal Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) with minimizing maleimide hydrolysis and side reactions with amines. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of the maleimide reagent is often used to drive the reaction to completion. The optimal ratio can depend on the steric hindrance of the molecules being conjugated. |
Key Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Protein Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a maleimide-activated protein to the thiol group of this compound.
Materials:
-
Maleimide-activated protein
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Desalting column
Methodology:
-
Protein Preparation: Dissolve the maleimide-activated protein in degassed PBS at a concentration of 1-10 mg/mL. If the protein has internal disulfide bonds that need to be reduced to expose a free thiol, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
This compound Preparation: Prepare a stock solution of this compound in degassed PBS or an appropriate organic solvent like DMSO.
-
Conjugation Reaction: Add the this compound solution to the protein solution. A molar excess of the PEG linker (e.g., 10-fold) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Nanoparticle Functionalization via "Click Chemistry"
This protocol outlines the attachment of an alkyne-modified molecule to a nanoparticle surface functionalized with this compound.
Materials:
-
This compound functionalized nanoparticles
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Nanoparticle Suspension: Disperse the this compound functionalized nanoparticles in the reaction buffer.
-
Preparation of "Click" Reagents:
-
Prepare a stock solution of the alkyne-containing molecule.
-
Prepare a stock solution of CuSO₄.
-
Prepare a fresh stock solution of sodium ascorbate.
-
If using, pre-mix CuSO₄ and THPTA.
-
-
"Click" Reaction:
-
To the nanoparticle suspension, add the alkyne-containing molecule.
-
Add the CuSO₄ solution (with or without THPTA).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the functionalized nanoparticles by centrifugation and washing steps to remove excess reagents.
-
Characterization: Confirm the successful conjugation using techniques like UV-Vis spectroscopy, DLS, TEM, or XPS.
Visualizing the Chemistry: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for utilizing this compound.
Caption: Thiol-Maleimide Conjugation Pathway.
Caption: Azide-Alkyne "Click" Chemistry Pathways.
Caption: General Workflow for PROTAC Synthesis.
Conclusion
This compound is a testament to the power of thoughtful molecular design. By providing two distinct and highly efficient reactive handles, it offers researchers and drug developers a versatile platform for constructing complex bioconjugates with a high degree of control. The azide group opens the door to the world of "click chemistry," enabling robust and bioorthogonal ligations, while the thiol group provides a classic and reliable method for site-specific modification. The integrated PEG4 spacer further enhances the utility of this linker by improving the physicochemical properties of the resulting conjugates. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the role of well-defined heterobifunctional linkers like this compound will undoubtedly become even more critical.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG4-Thiol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Azido-PEG4-Thiol, a heterobifunctional linker, in click chemistry reactions. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling the precise and efficient linkage of molecules.[1]
Introduction to this compound
This compound is a chemical linker featuring two distinct reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The key functional moieties are:
-
Azide (B81097) group (-N₃): This group is a cornerstone of "click chemistry," reacting with terminal alkynes in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]
-
Thiol group (-SH): This nucleophilic group readily reacts with maleimides and other thiol-reactive functionalities, forming a stable thioether bond. This allows for covalent attachment to proteins, peptides, or other molecules containing a compatible reactive partner.[3]
The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final molecule.
Key Applications
The dual functionality of this compound makes it a powerful tool for a variety of applications in research and drug development:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, and other biomolecules for imaging, diagnostics, and functional studies.
-
PROTAC Synthesis: A critical component in the modular synthesis of PROTACs, where it links a target protein-binding ligand (warhead) to an E3 ligase-recruiting ligand.[1] The click chemistry reaction provides a high-yield final ligation step.
-
Drug Delivery: Modification of drug carriers, such as nanoparticles or polymers, to attach targeting ligands or therapeutic payloads.
-
Surface Modification: Functionalization of surfaces for the development of biosensors and other diagnostic platforms.
Overview of Click Chemistry Reactions
This compound can participate in two primary types of click chemistry reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, catalyzed by a copper(I) species.
-
Advantages: High reaction rates, excellent yields (often quantitative), and a wide tolerance for various functional groups. The resulting triazole is exceptionally stable.
-
Considerations: The requirement for a copper catalyst can be a limitation in biological systems due to potential cytotoxicity. However, the use of copper-chelating ligands like THPTA can mitigate these effects.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.
-
Advantages: Biocompatible and ideal for use in living systems as it does not require a cytotoxic copper catalyst. The reaction proceeds under mild, physiological conditions.
-
Considerations: Reaction rates are generally slower than CuAAC and are highly dependent on the structure of the cyclooctyne and the azide.
Quantitative Data: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables provide a summary of typical reaction parameters and performance.
| Reaction Type | Catalyst/Promoter | Typical Reaction Time | Typical Yield | Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | Copper(I) | 30 minutes - 4 hours | >95% (often quantitative) | 1 - 100 |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | 2 - 24 hours | High to Quantitative | 0.002 - 34 |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters. Note that reaction times and yields can vary significantly based on the specific reactants, concentrations, solvent, and temperature.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | ~0.15 |
| DBCO | Benzyl Azide | ~0.1 - 0.9 |
| DIBAC | Fluoroalkyl Azide | ~1.5 |
| BCN | Fluoroalkyl Azide | ~0.012 |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes. The reactivity is highly dependent on the specific structures of both the cyclooctyne and the azide.
Experimental Protocols
The following protocols provide a general framework for using this compound in a two-step bioconjugation strategy: 1) conjugation of the thiol group to a maleimide-functionalized protein, and 2) subsequent click chemistry reaction of the azide group.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-activated protein.
Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Avoid buffers containing thiols.
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Characterization: Confirm the successful conjugation and determine the concentration of the resulting azide-functionalized protein using a suitable method (e.g., mass spectrometry, UV-Vis spectroscopy).
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the reaction of the azide-functionalized protein with a terminal alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: In a reaction tube, combine the azide-functionalized protein and a 2- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction mixture containing the protein and alkyne. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free reaction of the azide-functionalized protein with a strained cyclooctyne-containing molecule (e.g., DBCO-functionalized).
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
DBCO- or BCN-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
Procedure:
-
Prepare Reactants: In a reaction tube, combine the azide-functionalized protein and a 2- to 10-fold molar excess of the DBCO- or BCN-containing molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time will depend on the specific reactants and their concentrations.
-
Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove any unreacted cyclooctyne.
Visualizing the Workflow and Logic
The following diagrams illustrate the chemical structures, reaction pathways, and a typical experimental workflow for using this compound in bioconjugation.
Caption: Structure and connectivity of this compound.
Caption: CuAAC and SPAAC reaction pathways for this compound.
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-Thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1] The reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. Its bio-orthogonality and reliability in aqueous buffers make it ideal for bioconjugation.[2]
The reagent Azido-PEG4-Thiol is a heterobifunctional linker used in bioconjugation and PROTAC synthesis.[3] It allows for the attachment of an azide-PEG linker to a molecule of interest via its thiol group, or conversely, for the conjugation of the azide to an alkyne-bearing molecule while leaving a reactive thiol available for subsequent functionalization, such as attachment to a cysteine residue on a protein.
However, the presence of a free thiol group presents a significant challenge during the CuAAC reaction. Free thiols can coordinate with the copper catalyst, inhibiting the reaction.[4][5] More critically, thiols can participate in a Cu-catalyzed side reaction with the alkyne and azide, leading to the formation of thiotriazole byproducts, which can result in false-positive signals in proteomic studies. This protocol provides a method optimized to mitigate these side reactions, primarily through the use of a protective, water-soluble copper ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
Experimental Workflow
Caption: Experimental workflow for CuAAC using this compound.
Materials and Reagents
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Solvents (e.g., DMSO for dissolving reagents)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)
-
Microcentrifuge tubes
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific substrates used.
4.1. Preparation of Stock Solutions
Prepare fresh stock solutions for optimal results, especially the sodium ascorbate solution.
| Reagent | Stock Concentration | Solvent |
| Alkyne-Molecule | 1-10 mM | Reaction Buffer or DMSO |
| This compound | 10-50 mM | DMSO or Reaction Buffer |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water |
| THPTA Ligand | 100 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water (Prepare Fresh) |
4.2. Step-by-Step Reaction Procedure
The order of addition is critical to ensure proper catalyst formation and minimize side reactions. This protocol describes a final reaction volume of 500 µL. Adjust volumes as needed while maintaining the final concentrations.
-
Combine Reactants: In a 1.5 mL microcentrifuge tube, add the alkyne-molecule and the this compound to the reaction buffer. The final volume of this mixture should be such that it accommodates the subsequent additions (in this example, 437.5 µL).
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add 12.5 µL of 20 mM CuSO₄ to 12.5 µL of 100 mM THPTA ligand. Mix gently and let it stand for 2-3 minutes to allow the copper and ligand to form a complex. This 5:1 ligand-to-copper ratio helps protect biomolecules from oxidative damage.
-
Add Catalyst: Add the 25 µL of the CuSO₄/THPTA premix to the tube containing the alkyne and azide. Mix gently by pipetting.
-
Initiate Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube. This reduces the Cu(II) to the active Cu(I) state and initiates the cycloaddition.
-
Incubate: Close the tube to minimize oxygen exposure. Incubate the reaction at room temperature for 1-2 hours. Incubation can be done on a slow rotator or with occasional gentle mixing.
4.3. Summary of Reaction Components
The following table summarizes the components for a typical 500 µL reaction.
| Component | Stock Conc. | Volume Added | Final Conc. | Molar Ratio (vs. Alkyne) |
| Alkyne-Molecule | 1 mM | 50 µL | 100 µM | 1x |
| This compound | 10 mM | 15 µL | 300 µM | 3x |
| Reaction Buffer | - | 372.5 µL | - | - |
| CuSO₄/THPTA Premix | 10 mM/50 mM | 25 µL | 0.5 mM / 2.5 mM | 5x / 25x |
| Sodium Ascorbate | 100 mM | 25 µL | 5 mM | 50x |
| Total Volume | - | 500 µL | - | - |
Note: An excess of the azide component is often used to drive the reaction to completion.
4.4. Purification of the Conjugate
Following the reaction, the PEGylated conjugate must be purified from excess reagents and unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated product from smaller molecules like unreacted PEG-azide, copper, and ascorbate.
-
Ion Exchange Chromatography (IEX): The attachment of the PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge properties can be exploited to separate the conjugate from the unreacted protein using IEX.
-
Dialysis/Ultrafiltration: For large biomolecule conjugates (e.g., proteins), dialysis or ultrafiltration can be used to remove small molecule impurities.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | Inactive catalyst due to oxidation. | Prepare sodium ascorbate solution fresh before each reaction. Degas solutions if oxygen sensitivity is high. |
| Thiol inhibition of copper catalyst. | Ensure a sufficient excess of a protective ligand like THPTA (e.g., 5:1 ligand:copper ratio). Consider adding sacrificial metals like Zn(II) to bind free thiols. | |
| Degraded reagents. | Use high-quality reagents and store them properly. | |
| Presence of Side Products | Thiol-alkyne side reaction (thiotriazole formation). | Increase the concentration of the THPTA ligand. Add sacrificial thiols (e.g., glutathione (B108866) up to 1 mM) to outcompete your reagent's thiol. |
| Precipitation of Biomolecule | Oxidative damage from copper/ascorbate. | Ensure a ligand-to-copper ratio of at least 5:1. Work with dilute protein solutions if possible. |
| Difficulty in Purification | Similar properties of product and starting material. | Use a high-resolution SEC column. If using IEX, optimize the salt gradient and pH to enhance separation based on subtle charge differences. |
References
- 1. interchim.fr [interchim.fr]
- 2. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient and specific conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts. Azido-PEG4-Thiol is a heterobifunctional linker that serves as a versatile tool in bioconjugation, featuring a terminal azide (B81097) group for SPAAC reactions and a thiol group for attachment to biomolecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1][2]
This document provides detailed protocols for a two-step conjugation strategy involving an initial thiol-reactive conjugation to introduce the Azido-PEG4 moiety, followed by a SPAAC reaction with a strained alkyne-modified molecule.
Physicochemical Properties and Handling
This compound is typically a viscous liquid or solid that is soluble in water and common organic solvents such as DMSO and ethanol.[1] For optimal stability, it should be stored at -20°C and protected from air and moisture.[1][2] It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
The following table presents indicative second-order rate constants for the reaction between common strained alkynes (DBCO and BCN) and various azide-containing molecules. While specific kinetic data for this compound is not extensively published, these values provide a strong basis for reaction planning and optimization. The reaction rate is influenced by the specific azide, solvent, and temperature.
| Strained Alkyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | 0.24 | |
| BCN | Benzyl Azide | 0.07 | |
| DBCO | Phenyl Azide | 0.033 | |
| BCN | Phenyl Azide | 0.2 |
Table 2: Recommended Buffer Conditions for Conjugation Reactions
The choice of buffer is critical for efficient and specific conjugation. The following table outlines the recommended buffer conditions for the two-step labeling process.
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Thiol-Maleimide Conjugation | Phosphate-buffered saline (PBS), HEPES, Tris | 6.5 - 7.5 | Avoid buffers containing thiols. Maintain pH to ensure thiol reactivity and maleimide (B117702) stability. |
| SPAAC (DBCO/BCN - Azide) | Phosphate-buffered saline (PBS), HEPES | 7.0 - 8.5 | Avoid buffers containing sodium azide as it will react with the strained alkyne. |
Experimental Protocols
This section details a two-step protocol for the site-specific labeling of a biomolecule, such as a protein, first via a thiol-reactive conjugation with this compound, followed by a SPAAC reaction.
Part A: Thiol-Reactive Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the conjugation of the thiol group of this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 1 M 2-Mercaptoethanol or L-Cysteine
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the Maleimide-Activated Protein: Ensure the maleimide-activated protein is in a suitable conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-activated protein solution. b. Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To consume any unreacted maleimide groups, add a quenching reagent to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Part B: SPAAC Reaction of Azide-Functionalized Protein with a DBCO- or BCN-Modified Molecule
This protocol outlines the copper-free click chemistry reaction between the azide-functionalized protein from Part A and a molecule functionalized with a strained alkyne (e.g., DBCO-dye, BCN-biotin).
Materials:
-
Azide-functionalized protein (from Part A)
-
DBCO- or BCN-modified molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the Azide-Functionalized Protein: Dissolve the purified azide-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare the Strained Alkyne Solution: Prepare a 10 mM stock solution of the DBCO- or BCN-modified molecule in anhydrous DMSO.
-
SPAAC Reaction: a. Add a 1.5- to 10-fold molar excess of the DBCO/BCN-modified molecule stock solution to the azide-functionalized protein solution. b. Gently mix and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 309 nm.
-
Purification: Remove the excess unreacted DBCO/BCN-modified molecule using size-exclusion chromatography or dialysis.
-
Final Conjugate Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful labeling and retention of biological activity.
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Note: Bioconjugation of Proteins and Peptides with Heterobifunctional PEG Linkers
Introduction
Bioconjugation is a pivotal chemical strategy used to form a stable covalent link between two molecules, at least one of which is a biomolecule such as a protein or peptide. This technique is fundamental in drug development, diagnostics, and life sciences research. Heterobifunctional linkers are key reagents in these processes, possessing two different reactive groups to facilitate the sequential conjugation of distinct molecular entities. This application note details the use of linkers containing an azide (B81097), a polyethylene (B3416737) glycol (PEG) spacer, and a thiol-reactive group (e.g., a maleimide) for the site-specific modification of proteins and peptides.
The overall strategy involves two primary, highly selective chemical reactions:
-
Thiol-Maleimide Conjugation : This reaction targets the sulfhydryl group (-SH) of cysteine residues within proteins and peptides. Maleimide (B117702) groups react specifically with thiols at a pH range of 6.5-7.5 to form a stable thioether bond.[1] This specificity is advantageous as cysteine is a relatively rare amino acid, allowing for site-selective modification.[2]
-
Azide-Alkyne "Click Chemistry" : The azide group on the linker serves as a handle for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.[3] The azide reacts with an alkyne-functionalized molecule, typically through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage.[4][5]
The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and suppresses non-specific binding. This document provides detailed protocols for protein modification, purification, and characterization, along with quantitative data summaries and workflow visualizations for researchers in drug development and biotechnology.
Experimental Protocols
Protocol 1: Preparation and Reduction of Thiolated Proteins/Peptides
For efficient conjugation, it is crucial to ensure that the cysteine residues on the protein or peptide are in their reduced, free-thiol state. Disulfide bonds, which can form between cysteine residues, do not react with maleimides.
Materials:
-
Thiol-containing protein or peptide
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
To reduce existing disulfide bonds, add a 10-100 fold molar excess of TCEP. TCEP is preferred over DTT as it does not contain a thiol and will not compete in the subsequent maleimide reaction.
-
Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-60 minutes at room temperature.
-
The reduced protein/peptide solution is now ready for direct use in the conjugation protocol. Avoid re-introducing oxygen to prevent re-oxidation of the thiols.
Protocol 2: Thiol-Maleimide Conjugation with an Azide-PEG-Maleimide Linker
This protocol describes the conjugation of a reduced, thiol-containing protein to a maleimide-functionalized PEG linker that also contains an azide group.
Materials:
-
Reduced protein/peptide solution (from Protocol 1)
-
Azide-PEG-Maleimide linker (e.g., Azide-PEG4-Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (pH 7.0-7.5)
Procedure:
-
Prepare a stock solution of the Azide-PEG-Maleimide linker in anhydrous DMSO or DMF (e.g., 1-10 mg in 100 µL).
-
Immediately add the linker solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the linker over the protein is recommended as a starting point.
-
Ensure the final concentration of the organic co-solvent (DMSO/DMF) in the reaction mixture is low enough (typically <10%) to prevent protein denaturation.
-
Flush the reaction vial with an inert gas, seal it tightly, and mix gently.
-
Incubate the reaction. Options include:
-
2 hours at room temperature.
-
Overnight at 4°C.
-
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or cysteine, to react with any excess maleimide linker.
-
Proceed immediately to Protocol 4 for purification to separate the azide-functionalized protein from excess linker and unreacted protein.
Protocol 3: Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a drug, dye, or biotin) onto the azide-functionalized protein from Protocol 2.
Materials:
-
Purified azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) or other reducing agent
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended to stabilize the Cu(I) catalyst and protect the protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction vial, combine the purified azide-functionalized protein with the alkyne-containing molecule (typically at a 5-10 fold molar excess relative to the protein).
-
Prepare the catalyst premix in a separate tube immediately before use:
-
Add CuSO₄ and THPTA (in a 1:5 molar ratio) to the reaction buffer.
-
Add a fresh solution of sodium ascorbate (typically at a final concentration of 1-5 mM). The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) state.
-
-
Add the catalyst premix to the protein/alkyne mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, proceed to Protocol 4 for purification to remove the catalyst, excess alkyne molecule, and any unreacted protein.
Protocol 4: Purification and Characterization of the Bioconjugate
Purification is essential to remove unreacted reagents. Characterization confirms the success of the conjugation and quantifies its efficiency.
A. Purification Methods
-
Dialysis / Buffer Exchange : Effective for removing small molecule reagents like excess linkers, catalysts, and quenching agents from the final protein conjugate.
-
Gel Filtration Chromatography (Size Exclusion Chromatography) : Separates molecules based on size. This is highly effective for separating the larger protein conjugate from smaller, unreacted linkers and other reagents.
-
High-Performance Liquid Chromatography (HPLC) : Provides high-resolution separation and can be used for both purification and analysis.
B. Characterization and Quantitative Analysis The efficiency of bioconjugation is a critical parameter. Various methods can be employed for its assessment.
-
UV-Vis Spectrophotometry : Used to determine the degree of labeling (DOL) if the attached molecule has a distinct absorbance peak separate from the protein's absorbance at 280 nm.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) : A simple method to visually confirm conjugation. A successful conjugation results in a shift in the molecular weight of the protein, causing its band to migrate slower on the gel. Densitometry can provide semi-quantitative analysis.
-
Mass Spectrometry (MS) : The most precise technique for confirming conjugation and determining the distribution of species. ESI-MS can provide the exact mass of the conjugate, confirming the number of molecules attached per protein.
Data Presentation
Quantitative data is crucial for optimizing and validating bioconjugation protocols.
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols. At pH > 8.0, reaction with amines can occur. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can minimize protein degradation during longer (overnight) incubations. |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk. |
| Reaction Time | 2 hours to Overnight | Shorter times at room temperature or longer times at 4°C are common. |
Table 2: Comparison of Methods for Quantitative Analysis of Bioconjugation
| Method | Principle | Advantages | Limitations | Typical Application |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths (protein and attached molecule) to calculate the Degree of Labeling (DOL). | Simple, rapid, and uses readily available equipment. | Requires the attached molecule to have a unique, known extinction coefficient. Can be inaccurate if conjugation affects absorbance. | Quick estimation of average DOL for fluorescent dyes or drugs with strong UV absorbance. |
| SDS-PAGE | Separates proteins by molecular weight. Conjugation causes a visible band shift. | Provides clear visual confirmation of conjugation. Widely available. | Generally qualitative or semi-quantitative. Low resolution for small modifications or heterogeneous products. | Routine verification of conjugation success and assessment of product purity. |
| Mass Spectrometry (ESI-MS) | Measures the precise mass-to-charge ratio of the bioconjugate. | Highly accurate and sensitive. Provides exact mass and distribution of conjugate species (e.g., 0, 1, or 2 linkers attached). | Requires specialized equipment and expertise. Can be sensitive to sample purity and buffer components. | Detailed characterization of final product, determination of heterogeneity, and confirmation of site-specificity. |
Visualizations
Workflow for Two-Step Protein Bioconjugation
The following diagram illustrates the complete experimental workflow from initial protein preparation to the final, purified bioconjugate.
Caption: Experimental workflow for protein modification.
Chemical Reaction Pathway
This diagram outlines the chemical transformations occurring during the two-step conjugation process.
Caption: Chemical reactions for bioconjugation.
References
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical process in the development of nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles. This is achieved by creating a hydrophilic shield that reduces non-specific protein adsorption and minimizes clearance by the immune system.[1][2]
The use of a heterobifunctional linker like Azido-PEG4-Thiol offers a versatile platform for post-functionalization. The thiol group allows for robust anchoring to the surface of noble metal nanoparticles, such as gold, through a strong thiol-gold bond.[3] The terminal azide (B81097) group serves as a handle for "click chemistry," a set of highly efficient and biocompatible reactions.[4][5] This enables the covalent attachment of a wide range of molecules, including targeting ligands, therapeutic agents, and imaging probes, with high specificity and yield.
These application notes provide a comprehensive guide to the surface modification of gold nanoparticles (AuNPs) with this compound and subsequent bio-conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction.
Key Applications
-
Enhanced Stability and Biocompatibility: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system, leading to prolonged circulation times in vivo.
-
Targeted Drug Delivery: The azide group allows for the attachment of targeting moieties (e.g., antibodies, peptides, small molecules) that can recognize and bind to specific receptors on diseased cells, thereby increasing the therapeutic efficacy and reducing off-target effects.
-
Advanced Bio-imaging: Imaging agents can be conjugated to the nanoparticle surface, enabling their use as contrast agents in various imaging modalities.
-
Development of Biosensors: The specific nature of click chemistry allows for the controlled orientation and attachment of biorecognition elements to the nanoparticle surface for sensing applications.
Experimental Protocols
Protocol 1: Surface Modification of Gold Nanoparticles with this compound
This protocol details the functionalization of pre-synthesized citrate-capped gold nanoparticles via a ligand exchange reaction.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized (DI) water, sterile-filtered
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
-
Rotator or orbital shaker
Procedure:
-
Prepare this compound Stock Solution: To facilitate accurate dispensing, prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.
-
Ligand Exchange Reaction:
-
In a microcentrifuge tube, add the citrate-capped AuNP solution.
-
Add the this compound stock solution to the AuNPs. A large molar excess of the thiol linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Gently vortex the mixture and allow it to react for a minimum of 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange.
-
-
Purification of this compound Functionalized AuNPs (AuNP-N3):
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains unreacted this compound and displaced citrate (B86180) ions.
-
Resuspend the nanoparticle pellet in DI water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound reagents.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified AuNP-N3 in a suitable buffer (e.g., PBS) for storage and subsequent applications.
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Conjugation of an Alkyne-Modified Molecule to AuNP-N3 via CuAAC Click Chemistry
This protocol describes the attachment of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) to the azide-functionalized gold nanoparticles.
Materials:
-
This compound functionalized AuNPs (AuNP-N3) from Protocol 1
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water) to a known concentration.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in DI water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the purified AuNP-N3 solution.
-
Add the alkyne-modified molecule. The molar ratio of the alkyne to the azide on the nanoparticle surface should be optimized, but a molar excess of the alkyne is typically used.
-
If using THPTA, add it to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the Conjugated Nanoparticles:
-
Purify the final conjugated nanoparticles using centrifugation, following the same procedure as in Protocol 1 (step 3), to remove the copper catalyst, excess alkyne-molecule, and other reaction components.
-
Wash the pellet multiple times with PBS or another appropriate buffer.
-
-
Final Product:
-
Resuspend the purified, conjugated nanoparticles in a suitable buffer for your downstream application.
-
Characterize the final product to confirm successful conjugation.
-
Characterization and Data Presentation
The successful modification of nanoparticles requires thorough characterization at each step. The following table summarizes key characterization techniques and expected outcomes.
| Characterization Technique | Purpose | Expected Outcome for AuNP-N3 | Expected Outcome for Final Conjugate |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | Increase in hydrodynamic diameter compared to citrate-capped AuNPs due to the PEG layer. | Further increase in hydrodynamic diameter after conjugation of the payload molecule. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral as the negatively charged citrate ions are replaced by the neutral PEG linker. | The final zeta potential will depend on the charge of the conjugated molecule. |
| UV-Vis Spectroscopy | To monitor the surface plasmon resonance (SPR) peak of the AuNPs. | A slight red-shift in the SPR peak upon ligand exchange, indicating a change in the local refractive index at the nanoparticle surface. | A further red-shift in the SPR peak after conjugation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of specific functional groups. | Appearance of a characteristic azide peak (~2100 cm⁻¹). | Disappearance or significant reduction of the azide peak and the appearance of peaks corresponding to the conjugated molecule. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (PEG linker) on the nanoparticle surface. | Weight loss corresponding to the degradation of the PEG linker in the appropriate temperature range. | Increased weight loss corresponding to the mass of the conjugated molecule. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the grafting density of the PEG linker. | Can be used to measure the amount of PEG displaced from the nanoparticle surface. | Not directly applicable for the final conjugate but can be used to analyze the purity of the payload molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of nitrogen signals from the azide group. | Changes in the elemental composition reflecting the successful conjugation of the payload. |
Illustrative Quantitative Data
The following table provides example data demonstrating the expected changes in nanoparticle properties upon surface modification. Actual values will vary depending on the specific nanoparticle core, size, and the nature of the conjugated molecule.
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Capped AuNPs (20 nm core) | ~25 | < 0.2 | -35 |
| AuNP-N3 (this compound functionalized) | ~35 | < 0.2 | -5 |
| Final Conjugate (e.g., with a small molecule) | ~38 | < 0.25 | Dependent on payload charge |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle modification.
Chemical Reaction Pathway
Caption: Chemical pathway for nanoparticle functionalization.
References
Application Notes and Protocols for PEGylation of Biomolecules using Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. This modification can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity.[1][2][3][4][5] Azido-PEG4-Thiol is a heterobifunctional linker that provides a versatile platform for the PEGylation of a diverse range of biomolecules, including proteins, peptides, and oligonucleotides.
This reagent features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, flanked by an azide (B81097) group on one end and a thiol group on the other. This dual functionality allows for a two-pronged conjugation strategy:
-
Azide Group: Enables covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]
-
Thiol Group: Allows for conjugation to biomolecules through reactions with thiol-reactive groups such as maleimides or by forming disulfide bonds.
These application notes provide detailed protocols for utilizing this compound in the PEGylation of various biomolecules.
Data Presentation
The following tables summarize representative quantitative data for the PEGylation of biomolecules using this compound. The exact values can vary depending on the specific biomolecule, reaction conditions, and analytical methods used.
Table 1: Representative PEGylation Efficiency
| Biomolecule Type | Conjugation Chemistry | Typical PEGylation Efficiency (%) |
| Alkyne-modified Protein | Click Chemistry (CuAAC) | > 90% |
| Maleimide-activated Peptide | Thiol-Maleimide Ligation | > 85% |
| Thiolated Oligonucleotide | Disulfide Bond Formation | > 80% |
Table 2: Representative Reaction Kinetics
| Reaction Type | Reactants | Typical Reaction Time |
| Click Chemistry (CuAAC) | This compound + Alkyne-Biomolecule | 1 - 4 hours |
| Thiol-Maleimide Ligation | This compound + Maleimide-Biomolecule | 2 - 12 hours |
Table 3: Representative Impact of PEGylation on Biomolecule Stability
| Biomolecule | Stability Parameter | Fold Increase (PEGylated vs. Non-PEGylated) |
| Therapeutic Protein | Serum Half-life | 2 - 5 |
| Bioactive Peptide | Proteolytic Resistance | 3 - 7 |
| Oligonucleotide | Nuclease Resistance | 2 - 4 |
Experimental Protocols
Protocol 1: PEGylation of an Alkyne-Modified Protein via Click Chemistry
This protocol describes the conjugation of this compound to a protein containing an alkyne group.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and the this compound stock solution. A 10 to 20-fold molar excess of the PEG linker is recommended.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
Purification: Purify the PEGylated protein from excess reagents using an appropriate SEC column equilibrated with PBS.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.
Protocol 2: PEGylation of a Maleimide-Activated Peptide
This protocol outlines the conjugation of this compound to a peptide functionalized with a maleimide (B117702) group.
Materials:
-
Maleimide-activated peptide
-
This compound
-
Phosphate (B84403) buffer (50 mM, pH 7.0) containing 1 mM EDTA
-
DMSO
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the maleimide-activated peptide in the phosphate buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours in the dark with gentle mixing.
-
Purification: Purify the PEGylated peptide using an RP-HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry.
Protocol 3: PEGylation of a Thiolated Oligonucleotide
This protocol describes the formation of a disulfide bond between this compound and a thiol-modified oligonucleotide.
Materials:
-
Thiol-modified oligonucleotide
-
This compound
-
Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM EDTA
-
DMSO
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the thiol-modified oligonucleotide in the Tris-HCl buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup: Add a 10 to 50-fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction at room temperature overnight with gentle agitation.
-
Purification: Purify the PEGylated oligonucleotide using either SEC or ion-exchange chromatography to remove unreacted PEG linker and oligonucleotide.
-
Characterization: Analyze the final product by polyacrylamide gel electrophoresis (PAGE) and mass spectrometry.
Visualizations
Caption: Experimental workflow for click chemistry PEGylation.
Caption: Experimental workflow for thiol-maleimide PEGylation.
Caption: Logical relationship of bifunctional PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Azido-PEG4-Thiol in the Synthesis of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. Azido-PEG4-Thiol is a heterobifunctional linker that offers a versatile platform for ADC development by enabling orthogonal conjugation strategies. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can mitigate aggregation and improve the overall properties of the ADC.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ADCs. The methodologies described are based on well-established bioconjugation principles, including thiol-maleimide chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC).
Physicochemical Properties of this compound
A clear understanding of the linker's properties is crucial for its effective application in ADC synthesis.
| Property | Value |
| Molecular Formula | C11H22N4O4S |
| Molecular Weight | 322.38 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Reactive Groups | Azide (B81097) (-N3), Thiol (-SH) |
| Spacer Arm | 15-atom PEG4 |
Principles of Conjugation using this compound
The this compound linker allows for two distinct and orthogonal conjugation strategies, providing flexibility in the design of the ADC synthesis workflow. The thiol group reacts readily with maleimide-functionalized molecules, while the azide group participates in highly specific "click chemistry" reactions with strained alkynes like dibenzocyclooctyne (DBCO).
This dual reactivity enables two primary synthetic routes:
-
Scenario A: The thiol group of the linker is conjugated to a maleimide-activated cytotoxic drug, followed by the conjugation of the azide group to a DBCO-functionalized antibody.
-
Scenario B: The thiol group of the linker is conjugated to the cysteine residues of a reduced antibody, followed by the conjugation of the azide group to a DBCO-functionalized cytotoxic drug.
Experimental Protocols
The following protocols outline the key experimental procedures for the synthesis of ADCs using this compound. These are generalized protocols and may require optimization for specific antibodies and drug payloads.
Scenario A: Drug-Linker First, then Antibody Conjugation
This protocol describes the conjugation of a maleimide-activated drug to this compound, followed by conjugation to a DBCO-functionalized antibody.
Protocol A1: Synthesis of Maleimide-Drug-Linker-Azide Conjugate
-
Materials:
-
Maleimide-activated cytotoxic drug (e.g., Maleimide-vc-PAB-MMAE)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 6.5-7.5
-
-
Procedure:
-
Dissolve the maleimide-activated drug in DMF or DMSO to a stock concentration of 10-20 mM.
-
Dissolve this compound in the Reaction Buffer to a concentration of 10 mM.
-
Add a 1.5 to 3-fold molar excess of this compound to the maleimide-activated drug solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Drug-Linker-Azide conjugate.
-
Purify the resulting conjugate by reverse-phase HPLC to remove unreacted starting materials.
-
Protocol A2: Antibody Modification with DBCO
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.0
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 5 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess DBCO-NHS ester by buffer exchange into PBS using a desalting column or tangential flow filtration (TFF).
-
Protocol A3: Final ADC Synthesis via SPAAC
-
Materials:
-
DBCO-modified antibody
-
Purified Drug-Linker-Azide conjugate
-
PBS, pH 7.4
-
-
Procedure:
-
Dissolve the purified Drug-Linker-Azide conjugate in PBS or DMSO.
-
Add a 1.5 to 5-fold molar excess of the Drug-Linker-Azide conjugate to the DBCO-modified antibody solution.[1]
-
Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[1][2]
-
Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC) or TFF.
-
References
Application Notes & Protocols: Imaging Studies via Cell Labeling with Azido-PEG4-Thiol
Introduction
The covalent modification of cell surfaces with bioorthogonal chemical reporters is a powerful strategy for visualizing cellular components and tracking dynamic processes without the need for genetic engineering. This two-step labeling approach offers high specificity and modularity. First, a biomolecule of interest is tagged with a chemical handle, such as an azide (B81097) group. Second, this handle is detected through a highly selective "click chemistry" reaction with a complementary probe, often a fluorophore.[1][2]
This document details a method for labeling live cells using Azido-PEG4-Thiol, a hetero-bifunctional linker. This linker utilizes its thiol group (-SH) to attach to the cell surface, likely by forming disulfide bonds with free thiols on membrane proteins.[3][4] The terminal azide group (-N₃) then serves as a bioorthogonal handle for covalent conjugation to a fluorescent imaging probe via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live-cell applications.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances the linker's solubility and accessibility while minimizing non-specific protein adsorption, a phenomenon known as PEGylation. This method provides a robust platform for imaging and quantifying cell surface components in various research and drug development contexts.
Principle of the Method
The labeling strategy involves two primary chemical reactions. The first is the attachment of the linker to the cell surface. The thiol group on this compound reacts with exofacial thiols, which are present on cell surface proteins like thioredoxin, to form a stable disulfide bond. This process anchors the linker to the plasma membrane, exposing the azide group to the extracellular environment.
The second step is the bioorthogonal ligation. A fluorescent probe conjugated to a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), is introduced. The azide and cyclooctyne undergo a rapid and highly specific SPAAC reaction to form a stable triazole linkage, covalently attaching the fluorophore to the cell. This copper-free reaction proceeds efficiently under physiological conditions without interfering with native biological processes or causing cellular toxicity.
Experimental Workflow
The overall process begins with cell preparation, followed by sequential incubation with the this compound linker and the DBCO-fluorophore probe. Washing steps are critical to remove unreacted reagents and minimize background signal before imaging and analysis.
Quantitative Data Summary
Successful labeling is dependent on optimizing reagent concentrations and incubation times. The following tables provide typical parameters and expected outcomes based on literature for similar bioorthogonal labeling strategies.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Typical Concentration Range | Typical Incubation Time | Temperature | Purpose |
| This compound | 100 - 500 µM | 1 - 2 hours | 37°C or Room Temp | Covalent attachment of the azide handle to cell surface thiols. |
| DBCO-Fluorophore | 10 - 50 µM | 30 - 60 minutes | 37°C | "Click" reaction to attach the fluorophore to the azide handle. |
| Cell Density | 1x10⁶ - 1x10⁷ cells/mL | N/A | N/A | Ensure sufficient surface area for labeling. |
Table 2: Example Quantitative Analysis by Flow Cytometry
This table illustrates the typical fluorescence enhancement that can be achieved. Data is hypothetical but modeled after published results for labeling cells with bioorthogonal reporters.
| Condition | Mean Fluorescence Intensity (MFI) | Fluorescence Enhancement (Fold Change) | Cell Viability (%) |
| Unlabeled Control Cells | 50 | 1.0x | >98% |
| Cells + DBCO-Fluorophore only | 150 | 3.0x | >98% |
| Cells + this compound + DBCO-Fluorophore | 1000 | 20.0x | >95% |
Detailed Experimental Protocols
Materials Required
-
Reagents:
-
This compound (freshly prepared solution in DMSO or aqueous buffer)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-FITC)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Bovine Serum Albumin (BSA)
-
Dimethylsulfoxide (DMSO)
-
Optional: Propidium Iodide or DAPI for viability/nuclear staining
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Fluorescence microscope with appropriate filter sets
-
Optional: Flow cytometer
-
Protocol 1: Cell Surface Labeling with this compound
This protocol describes the initial modification of the cell surface with the azide linker.
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80% for adherent cells) or concentration (for suspension cells).
-
Harvest the cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS to remove any residual media components.
-
Count the cells and resuspend them in PBS containing 1% BSA at a concentration of 1x10⁶ cells/mL.
-
-
Linker Incubation:
-
Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution into the cell suspension buffer (PBS + 1% BSA) to a final concentration of 100-500 µM.
-
Add the diluted linker to the cell suspension.
-
Incubate for 1-2 hours at room temperature or 37°C with gentle agitation to keep cells in suspension.
-
-
Washing:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing the unreacted linker.
-
Wash the cell pellet three times with cold PBS + 1% BSA to ensure complete removal of excess this compound.
-
Protocol 2: Fluorescent Labeling via Click Chemistry
This protocol details the bioorthogonal reaction to attach the fluorescent probe.
-
Probe Incubation:
-
Resuspend the azide-labeled cell pellet from Protocol 1 in pre-warmed live-cell imaging medium or PBS + 1% BSA.
-
Add the DBCO-fluorophore conjugate to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Gently wash the cells three times with pre-warmed imaging medium or PBS to remove any unreacted probe. This step is crucial for reducing background fluorescence.
-
-
Preparation for Imaging:
-
Resuspend the final cell pellet in the desired imaging buffer.
-
For adherent cells, plate them onto a glass-bottom imaging dish suitable for live-cell microscopy. Allow cells to adhere before imaging.
-
Protocol 3: Imaging and Analysis
-
Fluorescence Microscopy:
-
Immediately image the labeled cells using a confocal or widefield fluorescence microscope.
-
Use the appropriate laser lines and emission filters for the chosen fluorophore (e.g., ~650 nm excitation and ~670 nm emission for Cy5).
-
Acquire phase-contrast or DIC images to assess cell morphology and viability.
-
If desired, counterstain with a nuclear stain (e.g., DAPI) or a viability dye to confirm membrane integrity.
-
-
Flow Cytometry (Optional Quantitative Analysis):
-
Resuspend the final washed cell pellet in flow cytometry buffer (e.g., PBS + 1% BSA) at a concentration of ~1x10⁶ cells/mL.
-
Analyze the cell population using a flow cytometer equipped with the appropriate laser to excite the fluorophore.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) to determine labeling efficiency. Compare with unlabeled and probe-only controls.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescent Signal | 1. Insufficient free thiols on the cell surface. 2. Inefficient linker or probe reaction. 3. Degraded reagents. | 1. Ensure cells are healthy; some cell types may have fewer surface thiols. 2. Optimize incubation times and concentrations for both steps. Ensure pH is neutral (6.5-7.5) for thiol reactions. 3. Use freshly prepared solutions of this compound and the DBCO-fluorophore. |
| High Background Signal | 1. Insufficient washing. 2. Non-specific binding of the probe. | 1. Increase the number and volume of wash steps after both incubation stages. 2. Include 1% BSA in all buffers to block non-specific sites. Ensure the DBCO-fluorophore is fully dissolved. |
| Cell Death / Poor Morphology | 1. Toxicity from high reagent concentrations. 2. Excessive mechanical stress during washing/pelleting. 3. Prolonged incubation times. | 1. Perform a dose-response curve to find the optimal, non-toxic concentration of reagents. 2. Handle cells gently; use lower centrifugation speeds if necessary. 3. Reduce incubation times to the minimum required for sufficient labeling. |
References
Application Notes and Protocols for Molecule Immobilization using Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of molecules on surfaces is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced biosensors, targeted drug delivery systems, and functional biomaterials. Azido-PEG4-Thiol is a heterobifunctional linker that offers a robust and versatile method for covalently attaching molecules to gold surfaces. This linker features a thiol group (-SH) that spontaneously forms a stable self-assembled monolayer (SAM) on gold substrates, and a terminal azide (B81097) group (-N3) that allows for the specific attachment of molecules via "click chemistry."[1]
The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate, which is often crucial for biological applications.[2] The PEG spacer also provides flexibility and can reduce non-specific binding of other molecules to the surface. This document provides detailed protocols for the two-step immobilization process: formation of the this compound SAM and the subsequent covalent attachment of alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Applications
-
Biosensor Development: Covalently attaching antibodies, enzymes, or nucleic acid probes to sensor surfaces (e.g., gold electrodes, Surface Plasmon Resonance (SPR) chips) for the specific detection of target analytes.
-
Drug Discovery: Immobilizing target proteins to screen for potential drug candidates and study drug-target interactions.
-
Functional Biomaterials: Creating bioactive surfaces on implants or cell culture substrates to promote specific cellular responses, such as adhesion or differentiation.
Experimental Workflow Overview
The overall process for immobilizing molecules using this compound on a gold surface involves two main stages. The first stage is the functionalization of the gold surface with the this compound linker to create an azide-terminated self-assembled monolayer. The second stage is the "clicking" of an alkyne-modified molecule of interest onto the azide-functionalized surface.
Quantitative Data Summary
The density of the immobilized linker on the surface is a critical parameter that influences the subsequent immobilization of the target molecule. The following table summarizes representative data on the surface coverage of PEG-thiol linkers on gold nanoparticles.
| Linker | Nanoparticle Diameter (nm) | Surface Coverage (molecules/nm²) | Reference |
| Mercapto-(PEG)4-carboxylic acid | 10-100 | ~4.3 - 6.3 | [3][4] |
| Thiol-PEG (MW 2100) | 15 | 3.93 | [5] |
| Thiol-PEG (MW 5000) | 20 | ~0.4 | |
| Thiol-PEG (MW 10800) | 15 | 1.57 |
Note: The surface density can be influenced by factors such as the length of the PEG chain, the size and curvature of the gold substrate, and the self-assembly conditions.
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the steps for functionalizing a clean gold substrate with this compound to create a surface ready for click chemistry.
Materials:
-
Gold-coated substrate (e.g., SPR chip, gold-coated glass slide)
-
This compound
-
200 proof ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Ultrapure water
-
Dry nitrogen gas
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (CAUTION: Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with ultrapure water followed by ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas. A clean gold surface is critical for the formation of a high-quality SAM.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
Self-Assembled Monolayer Formation:
-
Immediately immerse the clean, dry gold substrate into the this compound solution in a sealed container.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Incubate for 18-24 hours at room temperature in the dark to allow for the formation of a well-ordered SAM.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-covalently bound thiols.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
The azide-functionalized surface is now ready for the immobilization of alkyne-modified molecules.
-
Protocol 2: Immobilization of Alkyne-Modified Molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized gold substrate (from Protocol 1)
-
Alkyne-modified molecule (e.g., protein, peptide, DNA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve the alkyne-molecule or ligand)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 50 mM stock solution of CuSO4 in ultrapure water.
-
Prepare a 50 mM stock solution of sodium ascorbate in ultrapure water (prepare fresh).
-
Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
Prepare the alkyne-modified molecule at the desired concentration (e.g., 10 µM - 100 µM) in PBS.
-
-
Prepare the Click Reaction Mixture (prepare immediately before use):
-
In a microcentrifuge tube, combine the alkyne-modified molecule solution with the catalyst components. The final concentrations in the reaction mixture should be:
-
Copper ligand (e.g., TBTA): 0.1 mM
-
CuSO4: 1 mM
-
Sodium Ascorbate: 1 mM
-
-
Add the components in the order listed, mixing gently after each addition. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species.
-
-
Immobilization Reaction:
-
Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).
-
Carefully cover the surface of the substrate with the click reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the reaction mixture.
-
Rinse the substrate thoroughly with PBS to remove the catalyst and any unbound molecules.
-
Finally, rinse with ultrapure water and dry under a gentle stream of nitrogen gas.
-
The surface is now functionalized with the immobilized molecule.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical transformations occurring during the surface functionalization and molecule immobilization process.
The diagram below outlines the logical steps and decision points in a typical experimental design for surface immobilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the efficiency of Azido-PEG4-Thiol conjugation reactions
Welcome to the technical support center for Azido-PEG4-Thiol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a thiol group.[1][2] This structure allows for sequential or orthogonal conjugation to two different molecules. The azide group can react with alkynes or cyclooctynes via "click chemistry," while the thiol group can react with maleimides, iodoacetamides, or other thiol-reactive groups.[1] The PEG spacer enhances solubility and reduces steric hindrance.[3] It is commonly used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Q2: Which "click chemistry" reaction should I use for the azide group?
You have two main options for reacting the azide group:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage with a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, which is advantageous when working with sensitive biological samples where copper toxicity is a concern.
Q3: What is the optimal pH for thiol-maleimide conjugation?
The optimal pH range for the reaction between a thiol and a maleimide (B117702) is 6.5-7.5. Within this range, the reaction is highly selective for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. At pH values above 7.5, the competing reaction with amines and the hydrolysis of the maleimide group become more significant.
Q4: My protein has disulfide bonds. How do I prepare it for thiol conjugation?
Disulfide bonds must be reduced to free thiols before they can react with maleimides. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose. TCEP is effective over a wide pH range, is odorless, and does not contain a thiol group itself, meaning excess TCEP generally does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is another option, but excess DTT must be removed prior to conjugation as it will compete for the maleimide.
Q5: How can I purify my final this compound conjugate?
The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules like the PEG linker from a larger protein conjugate.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a protein, which may allow for the separation of conjugated and unconjugated species.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small, unreacted molecules from larger bioconjugates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Thiol Conjugation | Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions. | Degas all buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions. |
| Hydrolysis of Maleimide: The maleimide group can hydrolyze and become non-reactive, especially in aqueous solutions at higher pH. | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction immediately before use. | |
| Incomplete Disulfide Bond Reduction: If conjugating to a protein, disulfide bonds may not be fully reduced. | Increase the concentration of the reducing agent (e.g., TCEP), extend the incubation time, or slightly increase the temperature during the reduction step. Confirm reduction using Ellman's reagent. | |
| Low or No Azide "Click" Reaction Yield (CuAAC) | Copper Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. | Use a Cu(I)-stabilizing ligand such as THPTA or TBTA. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage. Prepare the sodium ascorbate solution fresh. |
| Inhibition by Thiols: Free thiols can interact with the copper catalyst, reducing its effectiveness. | If performing the thiol conjugation first, ensure the unreacted this compound is removed before the CuAAC step. If thiols are present on your biomolecule, using an accelerating ligand and potentially a sacrificial metal like Zn(II) or Ni(II) can help. | |
| Low or No Azide "Click" Reaction Yield (SPAAC) | Low Reactant Concentration: SPAAC reaction rates are dependent on the concentration of both the azide and the cyclooctyne. | Increase the concentration of your reactants if possible. |
| Presence of Competing Azides: Sodium azide, often used as a preservative in buffers, will compete with your azide-labeled molecule. | Ensure all buffers are free of sodium azide. | |
| Non-Specific Labeling | Reaction with Other Nucleophiles (Thiol Conjugation): At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues). | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity. |
| Side Reactions with DBCO (SPAAC): DBCO reagents have been reported to show some non-specific reactivity with cysteine residues. | If non-specific labeling is observed, consider optimizing reactant concentrations and reaction time. | |
| Precipitation of Conjugate | Increased Hydrophobicity: Conjugation can sometimes increase the hydrophobicity of a protein, leading to aggregation. | Include additives like arginine or non-detergent sulfobetaines in the buffer to improve solubility. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction in Proteins
This protocol describes the reduction of disulfide bonds in a protein to generate free thiols for conjugation.
-
Prepare Protein Solution: Dissolve your protein in a degassed, amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in the same degassed buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.
-
Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.
-
Proceed to Conjugation: The protein solution with reduced thiols is now ready for conjugation with the thiol-reactive partner. Excess TCEP typically does not need to be removed for maleimide-based conjugations.
Protocol 2: Two-Step Conjugation using this compound
This protocol outlines a two-step process where the thiol group is reacted first, followed by the azide group.
Step A: Thiol-Maleimide Conjugation
-
Prepare Reduced Thiol Molecule: If your molecule contains disulfide bonds, reduce them following Protocol 1.
-
Prepare Maleimide-Activated Molecule: Dissolve your maleimide-containing molecule in an appropriate buffer (pH 6.5-7.5).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound to the maleimide-containing molecule.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using fluorescent dyes.
-
Purification: Remove excess, unreacted this compound using an appropriate method such as dialysis, a desalting column, or SEC.
Step B: Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Conjugate Solution: The purified product from Step A, which now has a terminal azide group, is dissolved in an azide-free buffer (e.g., PBS, pH 7.4).
-
Add Cyclooctyne Reagent: Add the DBCO- or BCN-containing molecule to the azide-functionalized conjugate. A slight molar excess (e.g., 1.5-3 equivalents) of the cyclooctyne reagent is typically used.
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C. Reaction times will vary depending on the reactants and their concentrations.
-
Final Purification: Purify the final conjugate using a suitable method like SEC or IEX to remove any unreacted cyclooctyne reagent.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce side reactions. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |
| Maleimide:Thiol Molar Ratio | 10-20:1 (for proteins) | Should be optimized for each specific reaction. |
Table 2: Recommended Reaction Conditions for SPAAC (Copper-Free Click Chemistry)
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 8.5 | Generally, higher pH can increase the reaction rate. |
| Temperature | Room Temperature to 37°C | |
| Reaction Time | 2 - 24 hours | Highly dependent on reactant concentration and strain of the cyclooctyne. |
| Cyclooctyne:Azide Molar Ratio | 1.5 - 5:1 | A slight excess of the cyclooctyne is common. |
Table 3: Recommended Reagent Concentrations for CuAAC (Copper-Catalyzed Click Chemistry)
| Reagent | Final Concentration | Notes |
| CuSO₄ | 0.1 - 0.25 mM | |
| Ligand (e.g., THPTA) | 0.5 - 1.25 mM | A 5:1 ligand to copper ratio is recommended. |
| Sodium Ascorbate | 5 mM | Should be prepared fresh. |
| Azide/Alkyne Substrates | Micromolar to low millimolar |
Visual Guides
Caption: Workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for low thiol-maleimide conjugation efficiency.
References
Common side reactions with Azido-PEG4-Thiol and how to avoid them
Welcome to the technical support center for Azido-PEG4-Thiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this versatile linker in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions.
Issue 1: Low or No Conjugation Efficiency
Possible Causes:
-
Degradation of this compound: Improper storage or handling can lead to the degradation of the reactive thiol and azide (B81097) groups.[1][2]
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, forming disulfide bonds that are unreactive towards target functional groups like maleimides.[3][4]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.[5]
-
Inactivated Reactant: The molecule intended to react with either the azide or the thiol may have lost its activity.
-
Steric Hindrance: The accessibility of the reactive groups on either the this compound or the target molecule may be limited.
Solutions:
| Solution | Detailed Protocol |
| Verify Reagent Integrity | Before starting your experiment, confirm the purity and activity of your this compound and other reactants using appropriate analytical techniques such as NMR or mass spectrometry. Store the reagent at -20°C under a dry, inert atmosphere. Prepare fresh solutions immediately before use and avoid multiple freeze-thaw cycles. |
| Prevent Thiol Oxidation | Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents to minimize oxidation. The addition of a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), can help maintain the thiol in its reduced, reactive state. However, be aware that TCEP can reduce the azide group. |
| Optimize Reaction Conditions | Adjust the pH of the reaction buffer to suit the specific chemistry. For thiol-maleimide reactions, a pH of 6.5-7.5 is generally optimal. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the appropriate copper source and reducing agent are used. For strain-promoted azide-alkyne cycloaddition (SPAAC), no catalyst is needed. |
| Use a Longer PEG Linker | If steric hindrance is suspected, consider using a similar linker with a longer PEG chain to increase the distance between the reactive groups and the respective backbones of the molecules. |
Issue 2: Presence of Unexpected Side Products
Possible Causes:
-
Disulfide Bond Formation: As mentioned, oxidation of the thiol group leads to the formation of homodimers of this compound or heterodimers with other thiol-containing molecules.
-
Reduction of the Azide Group: The azide group can be reduced to an amine, particularly in the presence of certain reducing agents like phosphines (Staudinger reaction) or TCEP.
-
Thiol-yne Reaction: In strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with cyclooctyne (B158145) compounds, the thiol group can undergo a side reaction with the alkyne.
-
Reaction with Electrophiles: The nucleophilic thiol group can react with any electrophilic contaminants present in the reaction mixture.
Solutions:
| Solution | Detailed Protocol |
| Purification of Final Conjugate | Utilize purification techniques such as size-exclusion chromatography (SEC), dialysis, or affinity purification to remove unreacted linkers, byproducts, and other impurities from the final conjugate. |
| Careful Selection of Reducing Agents | If a reducing agent is necessary to prevent thiol oxidation, choose one that is less likely to reduce the azide group under the reaction conditions. Alternatively, perform the azide conjugation step first. |
| Protecting Groups | In complex multi-step syntheses, consider using a protecting group for the thiol moiety while the azide reaction is being carried out, and vice-versa. |
| Pre-treatment to Block Side Reactions | To prevent the thiol-yne side reaction in SPAAC, consider pre-incubating the cyclooctyne-containing molecule with a blocking agent like iodoacetamide (B48618) to cap any reactive cysteine residues. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound should be stored at -20°C under a dry, inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) to prevent degradation and oxidation. For optimal stability, it is recommended to handle the material under an inert gas. When preparing solutions, use freshly deoxygenated solvents and prepare only the amount needed for the experiment to avoid waste and degradation from repeated freeze-thaw cycles.
Q2: What are the main applications of this compound?
A2: this compound is a heterobifunctional linker used in bioconjugation and drug delivery. The azide group allows for "click chemistry" reactions, such as CuAAC and SPAAC, to attach the linker to alkyne- or cyclooctyne-modified molecules. The thiol group can react with maleimides, iodoacetamides, or vinyl sulfones, commonly found on proteins and other biomolecules. It can also be used to attach molecules to gold surfaces. This dual functionality makes it ideal for creating complex conjugates, such as antibody-drug conjugates (ADCs) or functionalized nanoparticles.
Q3: Can I use TCEP to reduce disulfide bonds in my protein before reacting it with the thiol group of this compound?
A3: While TCEP is an effective reducing agent for disulfides, it can also reduce the azide group on the this compound to an amine. This will render the azide non-reactive towards its alkyne partner. If disulfide reduction is necessary, consider performing the azide conjugation (click chemistry) step first, followed by disulfide reduction and then the thiol conjugation. Alternatively, a different, non-azide-reducing disulfide reducing agent could be explored, though options are limited.
Q4: What is the role of the PEG4 spacer in this molecule?
A4: The polyethylene (B3416737) glycol (PEG) spacer provides several advantages in bioconjugation. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous buffers. The PEG chain is flexible and can help to reduce steric hindrance between the conjugated molecules. Furthermore, PEGylation can help to reduce the immunogenicity of the final conjugate and improve its pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Prepare Buffers: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5. Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 15-20 minutes.
-
Prepare Reactants:
-
Dissolve the maleimide-containing molecule in the deoxygenated reaction buffer.
-
Immediately before use, dissolve this compound in the deoxygenated reaction buffer.
-
-
Reaction: Add a 1.5 to 20-fold molar excess of this compound to the maleimide-containing molecule. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either component is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide (B117702) groups, add a small molecule thiol, such as cysteine or β-mercaptoethanol, in a 10-fold molar excess over the initial maleimide concentration.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess linker and byproducts.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reactants:
-
Dissolve the alkyne-containing molecule and the this compound-conjugated molecule in an appropriate buffer (e.g., PBS).
-
-
Prepare Catalyst Solution:
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand, such as THPTA or TBTA.
-
-
Reaction:
-
In a reaction vessel, combine the alkyne-containing molecule and the azide-containing molecule.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the copper(II) sulfate.
-
Initiate the reaction by adding the sodium ascorbate. A typical molar ratio is 1:1 alkyne to azide, with 0.1 equivalents of CuSO₄, 0.5 equivalents of ligand, and 1-2 equivalents of sodium ascorbate.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical methods.
-
Purification: Purify the final conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.
Visualizations
References
Technical Support Center: Optimizing Azido-PEG4-Thiol Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Azido-PEG4-Thiol click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker containing an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a thiol group. It is a versatile reagent used in bioconjugation and drug development. The azide group allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to alkyne- or strained alkyne-containing molecules. The thiol group can react with maleimides, pyridyl disulfides, or other thiol-reactive groups, providing an alternative conjugation strategy. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker.[1][2]
Q2: What is the role of the PEG4 spacer in this molecule?
A2: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that offers several advantages in bioconjugation. It increases the solubility and stability of the resulting conjugate, reduces non-specific binding, and can decrease the immunogenicity of peptides and proteins.[2]
Q3: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with this compound?
A3: The primary difference lies in the requirement of a copper catalyst.
-
CuAAC requires a copper(I) catalyst to proceed efficiently. It is a very fast and high-yielding reaction. However, the copper catalyst can be toxic to cells, which may limit its application in living systems.
-
SPAAC does not require a copper catalyst. It utilizes a strained alkyne (e.g., DBCO or BCN) that reacts with the azide in a bioorthogonal manner. While generally slower than CuAAC, its biocompatibility makes it ideal for in vivo applications.[1][3]
Q4: How does pH affect the reactivity of the thiol group in this compound?
A4: The reactivity of the thiol group is highly pH-dependent. The thiol group (-SH) is a weak acid and exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is a much stronger nucleophile. The pKa of a typical cysteine thiol is around 8.0-9.0. A pH range of 7.5 to 8.5 is generally recommended for reactions involving the thiol group, as this increases the concentration of the more reactive thiolate anion without promoting significant side reactions like the hydrolysis of maleimides at higher pH.
Q5: Can the thiol group of this compound interfere with the CuAAC reaction?
A5: Yes, the presence of a free thiol group can interfere with the CuAAC reaction. Thiols can coordinate with the copper catalyst, potentially inhibiting its activity. More significantly, under certain CuAAC conditions, the thiol can participate in a three-component reaction with the alkyne and azide, leading to the formation of thiotriazole byproducts. This can result in false-positive labeling and reduced yield of the desired product.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The Cu(I) oxidation state is essential for catalysis and is sensitive to oxygen. Ensure all buffers are deoxygenated by sparging with an inert gas like argon or nitrogen. Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use. |
| Inhibition of Catalyst by Thiols | Free thiols in the reaction mixture can coordinate with the copper catalyst. If your alkyne-containing molecule also has a free thiol, consider protecting it before the click reaction. Alternatively, increasing the catalyst and ligand concentration may overcome this inhibition. |
| Incorrect Reagent Stoichiometry | The molar ratio of reactants is critical. For bioconjugation, an excess of the smaller molecule (e.g., the PEG linker) is often used to drive the reaction to completion. However, a large excess of alkyne can inhibit the Cu-THPTA catalyst. |
| Low Reagent Concentration | Click chemistry reactions are concentration-dependent. If working with dilute solutions of biomolecules, consider increasing the concentration of all reactants if possible. Increasing protein concentration from 5 to 10 mg/mL has been shown to improve conjugation efficiency. |
| Degraded Reagents | Azides and alkynes are generally stable, but other reagents can degrade. Ensure your reducing agent is fresh. Store all reagents under the recommended conditions. |
| Suboptimal pH | While CuAAC is tolerant of a wide pH range, the stability of your biomolecule may be pH-sensitive. For reactions involving the thiol group, a pH of 7.5-8.5 is optimal. |
Formation of Side Products
| Potential Cause | Recommended Solution |
| Disulfide Bond Formation | The thiol group is susceptible to oxidation, leading to the formation of disulfide-linked dimers. This is a common cause of reduced yield. Perform reactions under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents. Adding a small amount of a reducing agent like TCEP can help maintain the thiol in its reduced state. |
| Thiotriazole Formation (CuAAC) | The thiol group can react with the alkyne and azide in the presence of a copper catalyst. To minimize this, you can try to optimize the concentration of the reducing agent, TCEP. Pre-blocking free thiols on your biomolecule with an alkylating agent like iodoacetamide (B48618) (if they are not the intended reaction site) can also prevent this side reaction. |
| Protein Aggregation/Precipitation | High concentrations of organic co-solvents or suboptimal buffer conditions can cause proteins to denature and precipitate. Screen different buffer conditions and minimize the concentration of organic solvents. The addition of a ligand to the copper catalyst can also protect biomolecules from copper-mediated damage. |
| Reaction of Ascorbate (B8700270) Byproducts with Biomolecules | The oxidation of sodium ascorbate can generate reactive carbonyl compounds that can modify proteins. Using a ligand-to-copper ratio of 5:1 can help protect biomolecules. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an alkyne-containing biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-biomolecule: Prepare in a suitable, deoxygenated buffer.
-
This compound: Dissolve in deoxygenated water or DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule and this compound (typically a 1.5 to 10-fold molar excess of the PEG linker).
-
Add the reaction buffer to achieve the desired final concentration.
-
-
Catalyst Preparation:
-
In a separate tube, premix CuSO₄ and THPTA ligand in a 1:5 molar ratio. For example, for a final copper concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Let it sit for a few minutes.
-
-
Initiate the Reaction:
-
Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and catalyst.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized molecule.
Materials:
-
Maleimide-functionalized molecule
-
This compound
-
Reaction Buffer (e.g., phosphate buffer, pH 7.0-7.4, containing EDTA to prevent disulfide formation)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Prepare Solutions:
-
Dissolve the maleimide-functionalized molecule in the reaction buffer.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Add this compound to the maleimide-functionalized molecule. A molar ratio of 2:1 (maleimide to thiol) is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of a free thiol (e.g., cysteine) to quench any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted starting materials and the quenching agent.
-
Optimization of Reaction Conditions
The optimal conditions for your specific application may vary. The following tables provide a starting point for optimization.
Table 1: Recommended Molar Ratios for CuAAC
| Reactant | Recommended Molar Ratio (relative to limiting reagent) | Notes |
| This compound or Alkyne | 1.5 - 10 | An excess of the smaller molecule can drive the reaction to completion. |
| CuSO₄ | 0.1 - 1 | Higher concentrations may be needed for difficult conjugations but can also increase the risk of biomolecule damage. |
| Ligand (e.g., THPTA) | 5 (relative to CuSO₄) | A 5:1 ligand-to-copper ratio is recommended to protect biomolecules from oxidative damage. |
| Sodium Ascorbate | 5 - 10 | A sufficient excess is needed to maintain the copper in the Cu(I) state. |
Table 2: Influence of pH on Thiol Reactivity
| pH Range | Thiol State | Reactivity | Recommendation |
| < 7.0 | Predominantly protonated (R-SH) | Low | Not recommended for efficient thiol conjugation. |
| 7.0 - 8.5 | Equilibrium between R-SH and R-S⁻ | Moderate to High | Optimal range for most thiol-maleimide conjugations. |
| > 8.5 | Predominantly deprotonated (R-S⁻) | High | Increased risk of maleimide hydrolysis and other side reactions. |
Visual Guides
References
Technical Support Center: Purification of Azido-PEG4-Thiol Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Azido-PEG4-Thiol conjugates from unreacted starting materials. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after a conjugation reaction with this compound?
The primary impurities after a conjugation reaction include unreacted this compound, excess of the molecule to be conjugated (e.g., a peptide or a small molecule), and potentially side-products from the conjugation chemistry. If the thiol end of the linker is protected, byproducts from the deprotection step may also be present.
Q2: What are the most common methods for purifying this compound conjugates?
The most common purification methods leverage differences in size, charge, and hydrophobicity between the desired conjugate and unreacted materials. These methods include:
-
Dialysis: Effective for removing small molecules like unreacted this compound from larger conjugated biomolecules.[1][2][3][4]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is efficient at removing smaller unreacted molecules from the larger conjugate.[1]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can separate the conjugate from impurities based on differences in polarity (Reversed-Phase HPLC) or charge (Ion-Exchange HPLC).
Q3: How do I choose the best purification method for my this compound conjugate?
The choice of method depends on several factors:
-
Size of the conjugate: For large biomolecules conjugated to the this compound, dialysis and SEC are often suitable. For smaller conjugates, HPLC provides better resolution.
-
Purity requirements: HPLC generally offers the highest purity.
-
Scale of the purification: Dialysis is simple for small-scale purifications, while SEC and HPLC can be scaled up.
-
Properties of the conjugated molecule: The hydrophobicity and charge of the conjugated molecule will influence the choice of HPLC column and mobile phase.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound conjugates.
Low Yield of Purified Conjugate
| Potential Cause | Troubleshooting Steps |
| Product loss during dialysis | Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is significantly smaller than your conjugate. For small conjugates, consider alternative methods like HPLC. Pre-condition the membrane to minimize non-specific binding. |
| Non-specific adsorption to chromatography resin | For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. For HPLC, try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase composition. |
| Precipitation of the conjugate on the column | Ensure the conjugate is soluble in the chosen buffer or mobile phase. Adjust the pH or add solubilizing agents if necessary. |
| Incomplete elution from the chromatography column | Optimize the elution conditions. For HPLC, a shallower gradient may be necessary. For SEC, ensure the mobile phase composition is appropriate. |
Low Purity of Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Inefficient removal of unreacted this compound by dialysis | Use a dialysis membrane with a low MWCO (e.g., 1 kDa). Increase the dialysis time and the number of buffer changes. The volume of the dialysis buffer should be at least 100-200 times the sample volume. |
| Co-elution of impurities during SEC | Optimize the column length and bead size for better resolution. Ensure the sample volume does not exceed the column's capacity (typically <5% of the column volume for high resolution). |
| Poor separation in HPLC | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different mobile phase compositions, including organic solvent percentage and ion-pairing agents. Select a column with a different stationary phase (e.g., C8, C18, or phenyl) to alter selectivity. |
| Presence of unexpected peaks | Use LC-MS to identify the unexpected peaks, which could be reaction byproducts or degradation products. Optimize reaction and purification conditions to minimize their formation. |
Quantitative Data Comparison
The following table provides a general comparison of the expected outcomes for different purification methods based on typical results for similar small molecule PEG conjugates. Actual results may vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Dialysis | Moderate (>90%) | High (>85%) | Simple, inexpensive, gentle on the sample. | Slow, may not achieve the highest purity, potential for sample dilution. |
| Size Exclusion Chromatography (SEC) | High (>95%) | Good (70-90%) | Relatively fast, good for removing small molecule impurities. | Resolution can be limited for molecules of similar size, potential for sample dilution. |
| High-Performance Liquid Chromatography (HPLC) | Very High (>98%) | Moderate to Good (60-85%) | High resolution and purity, adaptable to different types of molecules. | More complex, requires specialized equipment, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Dialysis
This protocol is suitable for removing unreacted this compound from a significantly larger biomolecule conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1 kDa)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS)
-
Reaction mixture containing the this compound conjugate
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace. Securely close the ends.
-
Dialysis: Place the loaded dialysis device in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a magnetic stirrer.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times over 12-24 hours to ensure efficient removal of small molecules.
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is effective for separating the this compound conjugate from smaller unreacted molecules.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
-
Reaction mixture
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. The sample volume should be a small fraction of the total column volume (typically 1-5%) for optimal separation.
-
Elution: Start the flow of the elution buffer and begin collecting fractions. The larger conjugate will elute first, followed by the smaller unreacted molecules.
-
Fraction Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for protein conjugates, or another appropriate detection method) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol provides high-resolution purification suitable for a wide range of this compound conjugates.
Materials:
-
RP-HPLC system with a suitable detector (e.g., UV or MS)
-
C18 or C8 analytical or semi-preparative column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Reaction mixture, filtered
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the filtered reaction mixture onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the components. The gradient profile will need to be optimized based on the hydrophobicity of the conjugate and impurities. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Analysis and Pooling: Analyze the purity of the collected fractions (e.g., by analytical HPLC or LC-MS). Pool the pure fractions and remove the solvent (e.g., by lyophilization).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification and analysis of this compound conjugates.
Caption: General workflow for purification of this compound conjugates.
References
Stability of the thiol group in Azido-PEG4-Thiol during storage and reaction
Welcome to the technical support center for Azido-PEG4-Thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and reaction of this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is the recommended method for storing this compound to ensure the stability of the thiol group?
A1: To maximize the stability of the thiol group, this compound should be stored at -20°C, desiccated, and protected from light and air.[1] For optimal stability, handling under an inert gas is recommended.[1] The shelf life under these conditions is generally between 12 months and three years.[1][2]
Q2: What are the primary reactive partners for the azide (B81097) and thiol groups of this compound?
A2: The azide group readily participates in "click chemistry" reactions, specifically with alkyne groups in the presence of a copper catalyst (CuAAC) or with strained cyclooctynes like DBCO or BCN in strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a catalyst.[1] The thiol group is reactive towards maleimides, iodoacetamides, and vinyl sulfones. It also has a strong affinity for noble metal surfaces, such as gold.
Q3: My thiol-maleimide conjugation reaction is showing low yield. What are the potential causes?
A3: Low yield in thiol-maleimide conjugations can be due to several factors:
-
Oxidation of the thiol group: The primary cause of low reactivity is the oxidation of the free thiol (-SH) to a disulfide bond (-S-S-), which is unreactive towards maleimides. This can be accelerated by exposure to oxygen and the presence of divalent metal ions.
-
Hydrolysis of the maleimide (B117702): The maleimide group can hydrolyze, especially at pH values above 7.5, rendering it unreactive.
-
Incorrect pH: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5. Below this range, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form.
-
Presence of competing thiols: If using a reducing agent like DTT to break disulfide bonds, it must be removed prior to conjugation as it will compete for the maleimide.
Q4: How can I quantify the amount of free, reactive thiol in my this compound sample?
A4: The most common method for quantifying free thiols is the Ellman's assay. This colorimetric assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. Mass spectrometry can also be employed to detect and quantify free sulfhydryl groups, often after labeling with a maleimide-containing reagent.
Stability and Reaction Condition Summary
While precise quantitative stability data is highly dependent on the specific formulation, handling, and exposure to environmental factors, the following table summarizes the recommended conditions and expected stability of the thiol group in this compound.
| Condition | Parameter | Recommended Value/State | Expected Thiol Stability | Notes |
| Storage (Solid) | Temperature | -20°C | High | Avoid repeated freeze-thaw cycles. |
| Atmosphere | Desiccated, Inert Gas (e.g., Argon) | High | Minimize exposure to oxygen and moisture. | |
| Light | Protected from light | High | Prevents potential photo-degradation. | |
| Storage (In Solution) | Temperature | -20°C or -80°C | Medium to High | Prepare fresh solutions for best results. Avoid frequent freeze-thaw cycles. |
| Solvent | Anhydrous DMSO or DMF | Medium | Ensure solvents are dry to prevent hydrolysis. | |
| Buffer (aqueous) | pH 6.0-6.5, Degassed | Low to Medium | Short-term storage only (hours). Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Thiol-Maleimide Reaction | pH | 6.5-7.5 | High (during reaction) | Balances thiol reactivity with maleimide stability. |
| Temperature | 4°C to Room Temperature | High (during reaction) | Reaction can be performed overnight at 4°C. | |
| Additives | EDTA (1-5 mM) | High | Chelates metal ions that can catalyze thiol oxidation. | |
| Atmosphere | Degassed Buffers | High | Removes dissolved oxygen which can oxidize thiols. |
Troubleshooting Guides
Issue 1: Low or No Thiol Reactivity
This guide provides a systematic approach to troubleshooting poor reactivity of the thiol group, particularly in thiol-maleimide conjugations.
Issue 2: Inconsistent Reaction Outcomes
This guide addresses potential sources of variability in reactions involving this compound.
Key Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol outlines the steps to determine the concentration of free sulfhydryl groups in a sample of this compound.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Create a series of dilutions from the stock solution (e.g., 1.25, 1.0, 0.75, 0.5, 0.25 mM) and a blank containing only Reaction Buffer.
-
-
Prepare Samples:
-
Dissolve the this compound sample in the Reaction Buffer to a known concentration.
-
-
Reaction:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
In a 96-well plate or cuvettes, add a small volume of the DTNB solution to each standard and sample. A common ratio is 50 µL of DTNB solution to 250 µL of sample/standard.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 412 nm.
-
Subtract the absorbance of the blank from all readings.
-
-
Calculation:
-
Plot the absorbance of the cysteine standards versus their concentration to create a standard curve.
-
Determine the concentration of free thiols in the this compound sample by interpolating its absorbance value on the standard curve.
-
Protocol 2: Reduction of Disulfide Bonds to Regenerate Free Thiols
This protocol describes how to reduce oxidized disulfide bonds back to free thiols using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
This compound sample with suspected disulfide formation
-
TCEP hydrochloride
-
Reaction Buffer: A suitable buffer for your downstream application, degassed (e.g., PBS, pH 7.2, with 1-5 mM EDTA).
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in the Reaction Buffer.
-
Dissolve this compound: Dissolve your this compound sample in the Reaction Buffer.
-
Reduction Reaction:
-
Add the TCEP stock solution to the this compound solution to achieve a final TCEP concentration of 1-5 mM. A 10-20 fold molar excess of TCEP over the thiol is common.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
-
Proceed to Conjugation: The reduced this compound solution can often be used directly in the subsequent conjugation reaction without the need to remove the TCEP. TCEP is advantageous as it does not contain a thiol group itself and therefore will not compete in reactions like thiol-maleimide coupling. If using DTT, it must be removed via a desalting column or buffer exchange before proceeding.
Visualization of a Relevant Signaling Pathway
The stability and reactivity of thiol groups are central to cellular redox signaling. A key example is the Keap1-Nrf2 pathway, which is a major regulator of cellular defense against oxidative stress. The thiol groups on Keap1 act as sensors for oxidative stress.
References
Preventing disulfide bond formation with Azido-PEG4-Thiol
Welcome to the technical support center for Azido-PEG4-Thiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a primary focus on preventing and reversing disulfide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an azide (B81097) (-N3) group and a thiol (-SH) group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The azide group is commonly used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The thiol group can react with various functional groups, most notably maleimides, to form stable thioether bonds. The PEG linker enhances water solubility and provides a flexible spacer.
Q2: Why is my this compound forming a dimer?
The thiol group (-SH) on this compound is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-) between two molecules. This results in a homodimer of the reagent. This oxidation is a common issue with thiol-containing compounds and can be promoted by several factors.
Q3: What factors promote the formation of disulfide bonds?
Several factors can accelerate the oxidation of thiols to disulfides:
-
Presence of Oxygen: Dissolved oxygen in buffers and solutions is a primary oxidizing agent.
-
Alkaline pH: At pH values above the pKa of the thiol group (typically around 8.5), the thiol is deprotonated to form a thiolate anion (RS-). This thiolate is more nucleophilic and oxidizes much more readily.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper or iron, can catalyze the oxidation of thiols.
Q4: How can I prevent disulfide bond formation during my experiments?
To minimize unwanted disulfide bond formation, consider the following preventative measures:
-
Control the pH: Whenever possible, maintain a slightly acidic to neutral pH (6.5-7.5) for your reaction buffers. This keeps the thiol group in its less reactive protonated state.
-
Degas Buffers: Before use, degas all buffers and solutions that will come into contact with the this compound to remove dissolved oxygen.
-
Use Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your buffers to sequester metal ions that could catalyze oxidation.
-
Proper Storage: Store this compound at -20°C in a desiccated environment and protected from air. It's best to handle the material under an inert gas like argon or nitrogen. Prepare fresh solutions immediately before use and avoid repeated freeze-thaw cycles.
Q5: How do I reverse disulfide bonds that have already formed?
Disulfide bonds can be reversed by treating the this compound solution with a reducing agent. The most common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). These reagents will reduce the disulfide bond back to two free thiol groups.
Q6: Which reducing agent, TCEP or DTT, should I use?
For most applications involving this compound, TCEP is the preferred reducing agent. It offers several advantages over DTT:
-
Odorless: TCEP is virtually odorless, unlike DTT which has a strong, unpleasant smell.
-
Stability: TCEP is more resistant to air oxidation, giving it a longer-lasting reducing capacity in solution.
-
Wide pH Range: TCEP is effective over a broad pH range (1.5-8.5), whereas DTT's reducing power is limited to a pH greater than 7.
-
No Removal Needed (for maleimide (B117702) reactions): TCEP does not contain a thiol group itself, so it generally does not need to be removed before subsequent reactions with maleimides. DTT, being a thiol-containing compound, will compete with this compound for reaction with maleimides and must be removed after the reduction step.
Q7: Is the azide group compatible with reducing agents like TCEP and DTT?
The azide group is generally stable and does not react with TCEP or DTT under the conditions typically used for disulfide bond reduction. However, it's always good practice to avoid harsh conditions and prolonged exposure to any reagents that are not essential for the reaction step.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or no conjugation to a maleimide-functionalized molecule. | The thiol group on this compound has formed a disulfide dimer, rendering it unreactive towards the maleimide. | Before the conjugation step, treat your this compound solution with a reducing agent like TCEP to ensure all thiol groups are free. See the protocol below for details. |
| Mass spectrometry analysis shows a peak at approximately double the expected molecular weight. | This is a strong indication of the formation of the this compound disulfide dimer. | Reduce the sample with TCEP prior to analysis or prepare a fresh, reduced stock of the reagent for your experiments. |
| Inconsistent results between experiments. | This could be due to varying degrees of oxidation of the this compound stock solution over time. | Always prepare fresh solutions of this compound right before use. If a stock solution must be made, store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air. |
Data Presentation
Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Odor | Odorless | Strong, unpleasant sulfur smell |
| Stability in Air | Highly resistant to oxidation | Susceptible to air oxidation |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Mechanism | Irreversible reduction of disulfides | Reversible, forms a stable cyclic disulfide |
| Compatibility with Maleimide Chemistry | Preferred; does not react with maleimides and typically does not require removal. | Competes with the desired thiol-maleimide reaction; must be removed prior to conjugation. |
| Recommended Concentration for Reduction | 1-10 mM | 1-10 mM |
Experimental Protocols
Protocol 1: Reduction of this compound Disulfide Bonds with TCEP
This protocol describes how to reduce any pre-existing disulfide dimers in a solution of this compound to ensure the availability of the free thiol for subsequent reactions.
Materials:
-
This compound
-
TCEP hydrochloride
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) with 10 mM EDTA, pH 7.2)
-
Degassed water
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in degassed reaction buffer. For example, dissolve 2.87 mg of TCEP hydrochloride (MW: 286.65 g/mol ) in 1 mL of buffer.
-
Dissolve this compound: Prepare your desired concentration of this compound in the reaction buffer.
-
Add TCEP: Add the TCEP stock solution to your this compound solution to a final TCEP concentration of 1-5 mM.
-
Incubate: Incubate the mixture at room temperature for 15-30 minutes.
-
Proceed to Next Step: The reduced this compound solution is now ready for immediate use in your conjugation reaction (e.g., with a maleimide-containing molecule). Since TCEP does not interfere with thiol-maleimide reactions, its removal is generally not necessary.
Visualizations
Caption: Oxidation of this compound to its inactive disulfide dimer.
Caption: Workflow for reducing and using this compound.
References
Impact of pH on the reactivity of Azido-PEG4-Thiol
Welcome to the technical support center for Azido-PEG4-Thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the reactivity of this heterobifunctional linker and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer. Its two key functional groups are an azide (B81097) (-N₃) and a thiol (-SH). The azide group is used in "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The thiol group is reactive towards electrophiles, most commonly maleimides, to form stable thioether bonds.[3][4]
Q2: How does pH affect the reactivity of the thiol group in this compound?
The reactivity of the thiol group is highly dependent on pH. The reactive species is the deprotonated form, the thiolate anion (-S⁻).[5] The concentration of the thiolate anion increases as the pH rises above the thiol's pKa (typically around 8.5-9.5 for cysteine). Therefore, at higher pH values, the thiol group is more nucleophilic and reacts faster. However, this also increases the risk of oxidation to form disulfide bonds, which are unreactive with maleimides.
Q3: What is the optimal pH for reacting the thiol group with a maleimide (B117702)?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 .
-
Below pH 6.5: The reaction rate slows considerably because the concentration of the reactive thiolate anion is too low.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols. Additionally, at higher pH, the maleimide can lose its selectivity and begin to react with amines, such as the side chain of lysine (B10760008).
Q4: How does pH impact the reactivity of the azide group?
The azide group itself is generally stable across a wide pH range. The effect of pH depends on the type of click chemistry reaction being performed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is robust and can proceed over a broad pH range, often cited as 4 to 12. For bioconjugation applications, a neutral pH of 7.0 to 7.5 is commonly recommended to ensure the stability of the biomolecules and the catalyst complex.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free reaction is also tolerant of various buffer conditions. However, the reaction rate can be influenced by pH if either the azide or the cyclooctyne (B158145) partner contains acidic or basic groups. Changes in pH can alter their charge state and electronic properties, thereby affecting the kinetics.
Q5: Can I perform a thiol reaction and an azide reaction in the same pot (simultaneously)?
This is challenging due to the differing optimal conditions. The recommended pH for a thiol-maleimide reaction (6.5-7.5) overlaps with the workable range for CuAAC and SPAAC. However, if using CuAAC, the copper catalyst and its ligands may interact with the thiol group. Additionally, reducing agents used to keep the copper in its active Cu(I) state, like DTT, are thiol-based and would compete in a thiol-maleimide reaction. TCEP is a non-thiol reducing agent and would be a better choice in this scenario. A sequential approach is generally recommended for higher efficiency and a more defined final product.
Troubleshooting Guide
Low conjugation yield is a common issue when working with this compound. The following table outlines potential pH-related causes and their solutions.
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low yield in Thiol-Maleimide Reaction | Reaction pH is too low (<6.5): The concentration of the reactive thiolate anion is insufficient for efficient conjugation. | Increase the buffer pH to the optimal range of 6.5-7.5. Use buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Reaction pH is too high (>8.0): The maleimide group is undergoing rapid hydrolysis, rendering it inactive before it can react with the thiol. | Lower the buffer pH to the optimal range of 6.5-7.5. Prepare aqueous solutions of maleimide-containing reagents immediately before use to minimize hydrolysis. | |
| Thiol oxidation: At neutral to alkaline pH, free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. | Degas buffers to remove oxygen. Consider adding a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiol in its reduced state. Including a chelating agent like EDTA can also help by sequestering metal ions that catalyze oxidation. | |
| Low yield in Azide (CuAAC) Reaction | Incompatible buffer: Amine-containing buffers like Tris or glycine (B1666218) can interfere with some conjugation chemistries, particularly if other reactive groups like NHS esters were used to introduce the alkyne. | Use non-amine-containing buffers like PBS or HEPES at pH 7.0-7.5 for bioconjugation. |
| Side reactions with Maleimide | Reaction pH is too high (>7.5): The maleimide loses its chemoselectivity and reacts with primary amines (e.g., lysine residues on a protein). | Perform the conjugation at a pH of 7.0, where the reaction with thiols is approximately 1,000 times faster than with amines. Ensure the pH does not exceed 7.5. |
Experimental Protocols
Protocol: Conjugation of this compound to a Maleimide-Activated Protein
This protocol outlines a general procedure for labeling a protein containing a maleimide group with this compound.
1. Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., PBS).
-
This compound.
-
Reaction Buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2.
-
Reducing Agent (optional): TCEP stock solution (e.g., 100 mM).
-
Quenching Reagent: Cysteine or 2-Mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
2. Procedure:
-
Prepare the Protein: Dissolve the maleimide-activated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has been stored with thiol-containing stabilizers, they must be removed via dialysis or a desalting column prior to this step.
-
Prepare this compound: Immediately before use, dissolve this compound in the Reaction Buffer to create a 10 mM stock solution.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
-
Incubate: Gently mix the reaction and allow it to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Characterize: Confirm the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizations
Caption: Troubleshooting logic for pH in this compound reactions.
Caption: Balancing thiol reactivity and maleimide stability with pH.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Post-Conjugation Purification
This guide provides detailed troubleshooting advice and frequently asked questions regarding the removal of excess Azido-PEG4-Thiol following its conjugation to biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Removing excess, unreacted this compound is a critical step to ensure the purity of your final conjugated biomolecule. Failure to remove the excess linker can lead to inaccurate characterization, interference in downstream applications, and potential misinterpretation of experimental results.
Q2: What are the most common methods for removing small, unconjugated linkers like this compound?
The primary methods for removing small molecule linkers from larger biomolecules leverage differences in size and physicochemical properties. The most common techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid and highly effective method that separates molecules based on their size.[][2] It is one of the first and most common methods used for purifying PEGylated proteins.[][3]
-
Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a defined molecular weight cutoff (MWCO) to separate small molecules from larger ones.[2]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge. Since PEGylation can shield the charges on a protein's surface, IEX can effectively separate the conjugated product from the un-PEGylated protein.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly effective for purifying peptides and smaller proteins.
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the size and stability of your biomolecule, the sample volume, the required final purity, and the available equipment. The decision-making workflow below can help guide your selection.
References
Validation & Comparative
A Head-to-Head Comparison: Azido-PEG4-Thiol Versus Other PEG Linkers in Bioconjugation
In the landscape of advanced therapeutics and diagnostics, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available options, Polyethylene (B3416737) Glycol (PEG) linkers have become a cornerstone in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. Their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity is well-documented.
This guide provides an objective, data-driven comparison of Azido-PEG4-Thiol with other commonly employed PEG linkers. We will delve into their chemical properties, conjugation efficiencies, and the stability of the resulting bioconjugates, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Versatility of this compound: A Dual-Action Linker
This compound is a heterobifunctional linker featuring two distinct reactive moieties at either end of a discrete four-unit polyethylene glycol chain.[1][2] This dual functionality allows for a highly controlled and sequential conjugation strategy.
-
The Azide (B81097) Terminus: The azide group is a key player in "click chemistry," a suite of reactions known for their high efficiency and bioorthogonality.[1] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively, to form a highly stable triazole linkage.[1][3]
-
The Thiol Terminus: The thiol (sulfhydryl) group offers a distinct reactivity profile. It can form stable thioether bonds with maleimides or iodoacetamides, or disulfide bonds through reaction with other thiols. This functionality is also widely used for the surface modification of gold nanoparticles and other metallic surfaces.
The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility of the entire bioconjugate and minimize aggregation, a common challenge when working with hydrophobic payloads.
Performance Comparison: this compound vs. Other PEG Linkers
The selection of a PEG linker is contingent on the specific biomolecule, the payload, and the desired characteristics of the final conjugate. Below is a comparative analysis of this compound against other prevalent PEG linkers.
Reactivity and Conjugation Chemistry
The choice of conjugation chemistry is paramount for the efficiency and specificity of the labeling process. Different functional groups offer distinct advantages and disadvantages in terms of reaction kinetics, specificity, and the stability of the resulting bond.
| Linker Chemistry | Reactive Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Azide (Click Chemistry) | Alkyne (CuAAC) | ~10² - 10³ | High efficiency and specificity. The resulting triazole linkage is exceptionally stable. | Requires a cytotoxic copper catalyst, which may not be suitable for all applications. |
| Azide (Click Chemistry) | Cyclooctyne (SPAAC) | ~1 | Bioorthogonal, no catalyst needed. | Slower kinetics compared to CuAAC and tetrazine ligation. |
| Thiol | Maleimide | ~10² - 10³ | High reactivity and specificity for thiols at neutral pH. | The resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability. Can react with other nucleophiles at higher pH. |
| Amine-Reactive | NHS Ester | ~10¹ - 10² | Reacts readily with primary amines (e.g., lysine (B10760008) residues). | Hydrolytically unstable, especially at higher pH. Can react with multiple lysine residues, leading to a heterogeneous product. |
| Aldehyde | Amine (Reductive Amination) | Slower | Forms a stable secondary amine bond. | Requires a reducing agent (e.g., sodium cyanoborohydride). Reaction can be slower than other methods. |
Data compiled from multiple sources and represents typical ranges. Actual rates can vary based on specific reagents and reaction conditions.
A head-to-head comparison of maleimide-thiol conjugation and click chemistry for the functionalization of VHHs (single-domain antibodies) demonstrated that click chemistry provided superior control over stoichiometry, resulting in more defined and homogeneous conjugates. While maleimide-thiol conjugation can be highly efficient, it often leads to a more diverse mixture of reaction products.
Linker Stability: A Critical Parameter
The stability of the linkage between the biomolecule and the payload is crucial for the in vivo performance of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.
| Linkage Type | Formed From | Stability | Comments |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Very High | Exceptionally stable and resistant to a wide range of chemical and physiological conditions, including acidic and basic hydrolysis, oxidation, and reduction. |
| Thioether | Thiol-Maleimide Addition | Moderate to High | Generally stable under physiological conditions, but can be susceptible to retro-Michael addition, leading to dissociation. Hydrolysis of the succinimide (B58015) ring can occur at higher pH. |
| Amide | NHS Ester-Amine Reaction | High | Highly stable under most physiological conditions. |
| Disulfide | Thiol-Thiol Exchange | Reductively Labile | Stable in circulation but readily cleaved in the reducing intracellular environment by agents like glutathione. Often used for controlled drug release inside cells. |
Studies have shown that the 1,2,3-triazole linkage formed via click chemistry is one of the most stable bonds used in bioconjugation. In contrast, the stability of the thioether bond from maleimide-thiol conjugation can be a concern, although strategies to improve its stability, such as the formation of a thiazine (B8601807) structure with an N-terminal cysteine, have been developed.
The Influence of PEG Chain Length
While this compound has a discrete chain length of four ethylene (B1197577) glycol units, other PEG linkers are available with varying lengths. The length of the PEG spacer significantly impacts the physicochemical and biological properties of the resulting conjugate.
| Property | Shorter PEG Linkers (e.g., PEG4) | Longer PEG Linkers (e.g., PEG12, PEG24) |
| Solubility | Good | Excellent |
| Hydrodynamic Radius | Smaller increase | Larger increase |
| In Vivo Half-Life | Moderate extension | Significant extension |
| Tumor Penetration | Potentially better for smaller conjugates | May be hindered for very large conjugates |
| Steric Hindrance | Minimal | Can provide better separation between the biomolecule and payload, potentially improving target binding. |
| In Vitro Potency | Generally higher | May be slightly decreased due to steric hindrance. |
Experimental data has shown that longer PEG chains can significantly extend the in vivo half-life of bioconjugates. For example, in one study, 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to a non-PEGylated conjugate. However, there can be a trade-off between in vivo circulation time and in vitro potency, with longer linkers sometimes leading to a slight decrease in potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linkers. Below are representative protocols for key experiments.
Protocol 1: Comparative Conjugation of a Model Protein
Objective: To compare the conjugation efficiency of this compound with a Maleimide-PEG4-NHS ester linker to a model protein (e.g., a monoclonal antibody).
Materials:
-
Model antibody (e.g., Trastuzumab)
-
This compound
-
Maleimide-PEG4-NHS ester
-
Alkyne-functionalized payload (for this compound)
-
Thiol-functionalized payload (for Maleimide-PEG4-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, HPLC
Procedure:
Part A: this compound Conjugation (Two-Step)
-
Antibody-Linker Conjugation:
-
Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of this compound (pre-activated if necessary, e.g., by converting the thiol to a maleimide-reactive group).
-
Incubate at room temperature for 2 hours.
-
Purify the antibody-linker conjugate using an SEC column equilibrated with PBS.
-
-
Payload Conjugation (Click Chemistry):
-
To the purified antibody-linker conjugate, add a 5-fold molar excess of the alkyne-functionalized payload.
-
If performing CuAAC, add the copper(I) catalyst and ligand.
-
Incubate at room temperature for 1-4 hours.
-
Purify the final ADC using an SEC column.
-
Part B: Maleimide-PEG4-NHS Ester Conjugation (One-Step)
-
Antibody-Payload Conjugation:
-
Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of Maleimide-PEG4-NHS ester.
-
Incubate at room temperature for 1 hour.
-
Add a 5-fold molar excess of the thiol-functionalized payload.
-
Incubate at room temperature for an additional 2 hours.
-
Purify the final ADC using an SEC column.
-
Analysis:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or HPLC.
-
Assess the purity and distribution of species using SDS-PAGE and HPLC.
-
Calculate the conjugation yield for each method.
Protocol 2: Linker Stability Assessment
Objective: To compare the stability of the triazole linkage (from this compound) and the thioether linkage (from a maleimide-PEG linker) in human plasma.
Materials:
-
Purified ADCs from Protocol 1
-
Human plasma
-
Incubator at 37°C
-
Analytical Instruments: LC-MS or HPLC
Procedure:
-
Incubation:
-
Incubate the purified ADCs in human plasma at a final concentration of 1 mg/mL at 37°C.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
-
Sample Preparation:
-
At each time point, precipitate the plasma proteins by adding an equal volume of acetonitrile.
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Quantify the amount of released payload in the supernatant and the amount of intact ADC using a suitable analytical method like LC-MS or RP-HPLC.
-
Plot the percentage of intact ADC remaining versus time for each linker.
-
Calculate the half-life (t₁/₂) of the linker in plasma.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: A simplified workflow for bioconjugation using this compound versus a Maleimide-PEG4-NHS ester linker.
Caption: A conceptual diagram comparing the relative stability of common bioconjugation linkages.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates that requires a thorough evaluation of the desired properties of the final product. This compound offers significant advantages due to its heterobifunctional nature, which allows for controlled, sequential conjugation strategies. The azide moiety provides access to click chemistry, forming an exceptionally stable triazole linkage, while the thiol group offers an alternative and complementary reactivity.
For applications demanding high stability and well-defined, homogeneous products, the two-step approach enabled by this compound is often superior to one-pot methods that can lead to product heterogeneity. While the reaction kinetics of click chemistry may vary, the robustness of the resulting triazole bond is a compelling feature for in vivo applications.
Ultimately, the optimal linker choice will be dictated by a careful consideration of the specific biomolecule and payload, the desired release mechanism, and the intended therapeutic or diagnostic application. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug development programs.
References
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Azido-PEG4-Thiol
In the dynamic fields of drug development, diagnostics, and biological research, the precise and stable covalent linkage of biomolecules is paramount. Azido-PEG4-Thiol has become a widely utilized heterobifunctional linker, offering a thiol group for conjugation to biomolecules (e.g., via maleimide (B117702) chemistry) and an azide (B81097) handle for subsequent "click" chemistry reactions. However, the expanding requirements of bioconjugation strategies necessitate a thorough understanding of the available alternatives to this versatile linker.
This guide provides an objective comparison of alternatives to this compound, focusing on both the reactive chemistries and the linker moieties. We present supporting experimental data in a structured format, offer detailed experimental protocols for key comparative analyses, and illustrate complex workflows and reaction mechanisms using diagrams to empower researchers, scientists, and drug development professionals in selecting the optimal bioconjugation strategy for their specific needs.
I. Alternatives Based on Reactive Chemistries
The choice of reactive groups is critical for controlling the specificity, efficiency, and stability of the bioconjugate. Here, we compare alternatives to the azide and thiol functionalities of this compound.
1.1. Alternatives to the Azide Moiety: A "Click Chemistry" Comparison
"Click chemistry" has revolutionized bioconjugation by offering highly efficient and bioorthogonal reactions. The azide group on this compound participates in such reactions. Key alternatives involve different types of azide-alkyne cycloadditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its high speed and efficiency in forming a stable triazole linkage. However, the requirement for a copper catalyst can be a significant drawback for in vivo applications due to cytotoxicity.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.[1][3] This makes SPAAC highly biocompatible and suitable for labeling in living systems.[2] The reaction rates of SPAAC are dependent on the specific cyclooctyne (B158145) used, with DBCO generally exhibiting the fastest kinetics.
Table 1: Quantitative Comparison of Azide-Alkyne Click Chemistry Reactions
| Feature | CuAAC | SPAAC (with DBCO) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻² to 1 M⁻¹s⁻¹ | CuAAC is typically 100 to 1000 times faster than SPAAC. |
| Catalyst Requirement | Yes (Copper (I)) | No (Metal-free) | SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Biocompatibility | Limited (Copper is cytotoxic) | High | SPAAC is the preferred method for in vivo and live-cell labeling. |
| Regioselectivity | High (yields 1,4-isomer) | Low (yields a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
1.2. Alternatives to the Thiol Moiety: A Thiol-Reactive Chemistry Comparison
The thiol group of this compound is typically reacted with a maleimide-functionalized biomolecule. However, other thiol-reactive chemistries offer different stability profiles.
Maleimides: These are the most common thiol-reactive groups due to their high specificity and rapid reaction rates at physiological pH. The resulting thioether bond, however, can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866).
Haloacetyls (e.g., Iodoacetyl, Bromoacetyl): These react with thiols via nucleophilic substitution to form a stable thioether bond. While the bond is more stable than that formed with maleimides, the reaction is generally slower and can exhibit cross-reactivity with other nucleophiles at higher pH.
Pyridyl Disulfides: These react with thiols through disulfide exchange, forming a new disulfide bond. This linkage is cleavable by reducing agents, which can be advantageous for applications requiring payload release.
Table 2: Quantitative Comparison of Thiol-Reactive Chemistries
| Feature | Maleimide | Haloacetyl | Pyridyl Disulfide |
| Formed Bond | Thioether | Thioether | Disulfide |
| Bond Stability | Susceptible to retro-Michael reaction (thiol exchange) | Stable thioether bond | Reversible through disulfide exchange |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | ~7.5 |
| Reaction Speed | Fast | Slower than maleimides | Moderate |
| Specificity | Highly thiol-selective at pH 6.5-7.5 | Can react with other nucleophiles (e.g., histidine) at higher pH | Highly thiol-specific |
II. Alternatives Based on the Linker Moiety
The PEG4 linker in this compound provides a balance of hydrophilicity and length. However, modulating the linker can significantly impact the properties of the final bioconjugate.
2.1. Varying PEG Length
The length of the polyethylene (B3416737) glycol (PEG) chain can influence the solubility, stability, pharmacokinetics, and efficacy of a bioconjugate, particularly for antibody-drug conjugates (ADCs). Longer PEG linkers can enhance solubility and in vivo half-life, which may be crucial for hydrophobic payloads. However, there can be a trade-off with in vitro potency.
Table 3: Effect of PEG Linker Length on ADC Properties
| Property | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG24) | Key Consideration |
| Solubility | Moderate improvement | Significant improvement for hydrophobic payloads | Longer linkers can prevent aggregation of ADCs with high drug-to-antibody ratios. |
| In Vitro Cytotoxicity | Generally higher potency | May exhibit reduced potency | The linker length can affect the efficiency of payload release at the target site. |
| Pharmacokinetics (PK) | Shorter half-life | Longer half-life and reduced clearance | Enhanced PK can lead to greater tumor accumulation and efficacy. |
| In Vivo Efficacy | May be lower for certain payloads | Often enhanced due to improved PK | The optimal length is specific to the antibody, payload, and target. |
2.2. Non-PEG Linkers
While PEG is widely used, concerns about its potential immunogenicity and non-biodegradability have led to the development of alternatives.
Polysarcosine (PSar): This is a promising biodegradable alternative that can offer comparable or even superior performance to PEG in terms of improving the pharmacokinetic properties of ADCs.
Polypeptide-based Linkers: Genetically engineered or synthetic polypeptides can be designed to have specific lengths and properties, offering a high degree of control over the linker's characteristics.
III. Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different bioconjugation reagents.
3.1. Protocol for Comparing the Reaction Kinetics of SPAAC Reagents
This protocol describes a method for determining the second-order rate constants of different cyclooctynes (e.g., DBCO, DIBO, BCN) reacting with an azide.
Materials:
-
Cyclooctyne derivative (e.g., DBCO-amine)
-
Azide of interest (e.g., benzyl (B1604629) azide)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
NMR spectrometer or UV-Vis spectrophotometer
-
Internal standard for NMR (if applicable)
Procedure:
-
Sample Preparation: Prepare stock solutions of the cyclooctyne and the azide in the chosen buffer. For NMR analysis, include a known concentration of an internal standard.
-
Reaction Initiation: Mix the cyclooctyne and a known excess of the azide in an NMR tube or a cuvette.
-
Data Acquisition:
-
NMR: Acquire spectra at regular time intervals, monitoring the disappearance of a characteristic peak of the cyclooctyne relative to the internal standard.
-
UV-Vis: Monitor the decrease in absorbance at the λ_max of the cyclooctyne over time.
-
-
Data Analysis:
-
Calculate the concentration of the cyclooctyne at each time point.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the line gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
-
3.2. Protocol for Assessing the Stability of Maleimide-Thiol Conjugates
This protocol evaluates the stability of a thioether bond formed from a maleimide-thiol reaction in the presence of a competing thiol.
Materials:
-
Thiol-containing biomolecule (e.g., a cysteine-containing peptide)
-
Maleimide-functionalized molecule
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Glutathione (GSH)
-
HPLC-MS system
Procedure:
-
Conjugation: React the thiol-containing biomolecule with the maleimide-functionalized molecule in the conjugation buffer. Purify the conjugate to remove unreacted starting materials.
-
Stability Assay: Incubate the purified conjugate in a buffer containing a physiological concentration of glutathione (e.g., 5 mM) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact conjugate remaining and identify any products of thiol exchange.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate under these conditions.
3.3. Protocol for Characterizing Bioconjugates using SDS-PAGE
SDS-PAGE is a fundamental technique to confirm successful conjugation by observing a shift in molecular weight.
Materials:
-
Protein and conjugation reagents
-
SDS-PAGE gels, running buffer, and apparatus
-
Protein loading buffer with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
-
Protein stain (e.g., Coomassie Brilliant Blue)
-
Molecular weight standards
Procedure:
-
Conjugation Reaction: Perform the bioconjugation reaction according to the specific protocol for the chosen reagents.
-
Sample Preparation: Take aliquots of the reaction mixture at different time points. Add protein loading buffer. For analysis of antibody conjugates, prepare samples with and without a reducing agent to analyze the intact antibody and its separated heavy and light chains.
-
Electrophoresis: Load the samples and molecular weight standards onto the SDS-PAGE gel and run the electrophoresis.
-
Staining and Destaining: Stain the gel to visualize the protein bands and then destain to reduce background.
-
Analysis: A successful conjugation will result in the appearance of a new band at a higher molecular weight corresponding to the conjugate, and a decrease in the intensity of the bands of the starting materials.
3.4. Protocol for Mass Spectrometry Analysis of Bioconjugates
Mass spectrometry provides precise mass information to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Materials:
-
Purified bioconjugate
-
Enzymes for digestion (e.g., trypsin, PNGase F)
-
Reducing agent (e.g., DTT)
-
LC-MS/MS system
Procedure:
-
Intact Mass Analysis: Analyze the purified conjugate directly by LC-MS to determine the mass of the intact bioconjugate and calculate the average DAR.
-
Peptide Mapping:
-
Denature, reduce, and alkylate the bioconjugate.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify the peptides that have been modified with the payload.
-
Determine the specific sites of conjugation on the protein.
-
IV. Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can clarify complex processes and relationships.
Caption: General experimental workflow for bioconjugation and analysis.
Caption: Decision tree for choosing between CuAAC and SPAAC.
Caption: Competing reaction pathways for maleimide-thiol adducts.
V. Conclusion
The selection of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the specific application, the properties of the biomolecules involved, and the desired characteristics of the final conjugate. While this compound is a valuable and versatile tool, a wide array of alternatives offers opportunities to optimize for reaction kinetics, stability, biocompatibility, and pharmacokinetic properties. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can make informed decisions to advance their research and development efforts in the exciting and rapidly evolving field of bioconjugation.
References
The Strategic Advantage of Azido-PEG4-Thiol in PROTAC Synthesis: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, significantly influences a PROTAC's efficacy, solubility, and cell permeability. Among the diverse array of available linkers, Azido-PEG4-Thiol has emerged as a strategic choice for PROTAC synthesis, offering a unique combination of modularity, favorable physicochemical properties, and synthetic accessibility. This guide provides a comparative analysis of this compound against other linker classes, supported by experimental data, to inform researchers in the development of next-generation protein degraders.
The "Clickable" Advantage: Modularity and Efficiency
This compound is a bifunctional linker featuring a terminal azide (B81097) group and a thiol group, separated by a four-unit polyethylene (B3416737) glycol (PEG) chain. The primary advantage of the azide group lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1][2][3] This reaction is highly efficient, proceeds under mild conditions, and exhibits exceptional functional group tolerance, making it an ideal strategy for the final ligation step in PROTAC synthesis.[2][3] This modular approach allows for the rapid and efficient generation of PROTAC libraries with varying linker lengths and compositions by simply coupling different azide- and alkyne-functionalized fragments. This contrasts with more traditional synthetic routes which can be linear and less amenable to high-throughput optimization.
The thiol group provides an additional point for conjugation, offering further flexibility in the synthetic strategy.
The PEG Advantage: Enhancing "Drug-likeness"
The PEG component of the linker confers several benefits that can significantly improve the overall performance of a PROTAC.
-
Improved Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain can enhance the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can facilitate the adoption of conformations that shield polar surface area, thereby improving passive diffusion across the cell membrane.
-
Reduced Non-specific Binding: The hydrophilicity of PEG can also reduce non-specific binding to other proteins and cellular components, potentially leading to fewer off-target effects.
-
Fine-tuning of Linker Length: The ability to easily synthesize PEG chains of varying lengths allows for the systematic optimization of the distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
Comparison with Alternative Linkers
While this compound offers significant advantages, it is important to consider its properties in the context of other commonly used linkers, such as alkyl chains.
| Linker Type | Key Advantages | Key Disadvantages |
| This compound | - Modular and efficient synthesis via click chemistry- Improved solubility and hydrophilicity- Enhanced conformational flexibility, potentially improving permeability- Reduced non-specific binding | - Can be more synthetically complex than simple alkyl chains- Potential for increased metabolic lability compared to alkyl chains |
| Alkyl Chains | - Synthetically straightforward and readily available- High chemical stability | - Often hydrophobic, leading to poor aqueous solubility- Can contribute to higher non-specific binding- Less conformational flexibility compared to PEG chains |
| Rigid Linkers (e.g., containing cyclic structures) | - Can pre-organize the PROTAC into a bioactive conformation- May enhance the stability of the ternary complex | - Less conformational flexibility, which can hinder ternary complex formation if not optimally designed- Can be more synthetically challenging |
Quantitative Performance Data
Table 1: Degradation Efficiency of PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| NC-1 | BTK | Cereblon | PEG6 | 2.2 | 97 | Mino |
| RC-3 | BTK | Cereblon | PEG-based | <10 | ~90 | Mino |
| TBK1 Degrader | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified |
Data compiled from published research.
Table 2: Impact of Linker Composition on Permeability
| PROTAC | Linker Composition | Permeability (PAMPA, 10⁻⁶ cm/s) | Cell Permeability (Caco-2, A to B, 10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | Low | Not Reported |
| PROTAC 2 | PEG2 | Moderate | Not Reported |
| PROTAC 3 | PEG4 | Higher | Not Reported |
Qualitative representation based on general findings that PEG linkers can influence permeability. Specific quantitative values for a direct comparison are not available.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the final "click" chemistry step in PROTAC synthesis.
Materials:
-
Alkyne-functionalized protein of interest (POI) ligand
-
This compound linker
-
E3 ligase ligand (pre-functionalized to react with the thiol)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the this compound-E3 ligase ligand conjugate in the chosen solvent.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O to initiate the reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, purify the PROTAC product using standard chromatographic techniques (e.g., preparative HPLC).
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Visualizing the Process
To better understand the processes involved, the following diagrams illustrate the PROTAC synthesis workflow and mechanism of action.
Caption: Modular synthesis of a PROTAC using this compound.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The selection of an appropriate linker is a critical decision in the design of effective PROTACs. This compound offers a compelling combination of features that address several key challenges in PROTAC development. Its "clickable" azide functionality facilitates a modular and efficient synthetic strategy, enabling the rapid optimization of linker properties. The integrated PEG chain enhances solubility and can positively influence cell permeability, contributing to improved "drug-like" properties. While direct quantitative comparisons with other linkers remain to be systematically explored, the conceptual advantages and successful application of PEGylated and "clickable" linkers in numerous studies underscore the strategic value of this compound in the synthesis of novel protein degraders. The continued exploration of linker chemistry will undoubtedly pave the way for the development of next-generation PROTACs with enhanced therapeutic potential.
References
A Comparative Guide to CuAAC and SPAAC for Azido-PEG4-Thiol Ligations
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG4-Thiol, to biomolecules and surfaces is a critical strategy in drug delivery, diagnostics, and materials science. The choice of ligation chemistry is paramount to the efficiency, specificity, and biocompatibility of the final conjugate. This guide provides an objective comparison of two of the most prominent "click chemistry" reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for the ligation of this compound.
Executive Summary
Both CuAAC and SPAAC are highly efficient methods for ligating azides to alkynes, forming a stable triazole linkage. However, they present a trade-off between reaction kinetics and biocompatibility.
-
CuAAC offers significantly faster reaction rates, often achieving near-quantitative yields in a short time. Its major drawback is the requirement for a copper(I) catalyst, which can be cytotoxic and may lead to side reactions with sensitive biomolecules, including those containing thiols.
-
SPAAC is a copper-free alternative, making it highly biocompatible and ideal for applications in living systems. The reaction is driven by the ring strain of a cyclooctyne (B158145), eliminating the need for a toxic catalyst. However, SPAAC reactions are generally slower than CuAAC, and the bulky cyclooctyne reagents can sometimes influence the properties of the final conjugate. Furthermore, side reactions with thiols can also occur.
The selection between CuAAC and SPAAC for this compound ligations will ultimately depend on the specific requirements of the application, balancing the need for rapid kinetics against the imperative of biocompatibility.
Performance Comparison: CuAAC vs. SPAAC
The following table summarizes the key performance characteristics of CuAAC and SPAAC for the ligation of azides, with special considerations for thiol-containing molecules like this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] | Slower than CuAAC, highly dependent on the cyclooctyne structure (rate constants can range from ~0.001 to >1 M⁻¹s⁻¹).[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[2] Requires ligands to mitigate toxicity. | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[2] |
| Side Reactions with Thiols | Can form "thiotriazole" byproducts, where the thiol reacts with the copper-triazole intermediate.[3][4] | Can undergo a "thiol-yne" addition, where the thiol directly adds across the strained alkyne.[1][5][6][7] |
| Reagents | Terminal alkyne, azide, Copper(II) sulfate (B86663), reducing agent (e.g., sodium ascorbate), and often a copper-stabilizing ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, BCN), azide. |
| Yield | Often near-quantitative under optimized conditions.[8] | Generally high, but can be influenced by the reactivity of the specific cyclooctyne and potential side reactions. |
Experimental Data
While specific kinetic data for the reaction of this compound is not extensively published, the following table provides representative second-order rate constants for CuAAC and various SPAAC reactions with benzyl (B1604629) azide, a common model azide. These values can serve as a useful guide for estimating reaction times and choosing appropriate reagents.
| Reaction Type | Alkyne/Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Terminal Alkyne (e.g., Phenylacetylene) | ~1 - 100 | [1] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | ~0.1 - 1.0 | [1] |
| SPAAC | Dibenzocyclooctyne (DIBO) | ~0.03 | |
| SPAAC | Azadibenzocyclooctyne (DIBAC/DBCO) | ~0.3 - 0.9 | [1] |
Note: The reactivity of this compound is expected to be in a similar range to other alkyl azides. The choice of the strained cyclooctyne in SPAAC has a significant impact on the reaction rate.
Experimental Protocols
Below are detailed methodologies for performing CuAAC and SPAAC ligations with an this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Organic Co-solvent (optional): DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the reaction buffer or an organic co-solvent if solubility is an issue.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule solution and the this compound solution. A 1.1 to 1.5-fold molar excess of the azide is often used.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM. The recommended CuSO₄:THPTA ratio is 1:5.[8]
-
Mix the solution gently by pipetting.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Mix the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents and the copper catalyst.
-
Mitigation of Thiol-Related Side Reactions in CuAAC:
-
The use of a copper-stabilizing ligand like THPTA is crucial to minimize the formation of reactive oxygen species that can oxidize thiols.[5]
-
Maintaining a low oxygen environment by degassing the reaction mixture can also be beneficial.
-
Adding a sacrificial thiol, such as glutathione, can sometimes outcompete the thiol on the desired molecule from participating in side reactions.[3]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating a strained alkyne-containing molecule (e.g., DBCO-functionalized) to this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester to modify a primary amine, or a molecule already containing a DBCO moiety)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer
-
Organic Co-solvent (optional): DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in the reaction buffer or an organic co-solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized molecule solution and the this compound solution. An equimolar ratio or a slight excess (1.1-1.5 fold) of one component can be used.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted starting materials.
-
Mitigation of Thiol-Related Side Reactions in SPAAC:
-
To prevent the thiol-yne side reaction, the free thiol on this compound can be protected prior to the SPAAC reaction if the ligation partner is a biomolecule with accessible cysteines. However, in the context of ligating the thiol end of this compound itself, this side reaction becomes a primary concern for the alkyne partner.
-
If the molecule to be conjugated to this compound contains free thiols that need to be preserved, pre-treating the strained alkyne with a blocking agent like N-ethylmaleimide is not feasible as it would consume the alkyne.
-
A more relevant strategy when working with complex biological samples containing other free thiols is to pre-treat the sample with a thiol-blocking agent like iodoacetamide (B48618) (IAM) before adding the strained alkyne.[5][6][7]
Visualizing the Ligation Workflows
To better illustrate the two distinct chemical pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Stability Showdown: Azido-PEG4-Thiol Conjugates vs. Thiol-Reactive Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the stability of the linker connecting a payload to a biomolecule is a critical determinant of therapeutic efficacy and safety. The Azido-PEG4-Thiol linker, a heterobifunctional molecule, offers the versatility of "click" chemistry via its azide (B81097) terminus and thiol reactivity at the other end. This guide provides an in-depth analysis of the stability of conjugates formed using this compound, comparing them with common thiol-reactive alternatives, primarily maleimide-based conjugates. This objective comparison is supported by a review of available scientific data and detailed experimental protocols for stability assessment.
Executive Summary: Linker Stability at a Glance
The choice of conjugation chemistry significantly impacts the in-vivo fate of a bioconjugate. While maleimide-thiol conjugation is widely used for its rapid and specific reaction with cysteine residues, the resulting thioether bond's stability can be a concern. In contrast, the triazole linkage formed from the azide group of the this compound linker via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is renowned for its exceptional stability.
| Linkage Type | Formation Chemistry | Key Stability Characteristics |
| Thioether (from this compound) | Reaction of the thiol group with an appropriate electrophile (e.g., on a biomolecule). | Generally stable, but susceptible to oxidation at the sulfur atom, which can be influenced by the local chemical environment. |
| 1,2,3-Triazole (from this compound) | Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC). | Highly stable and resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] |
| Thiosuccinimidyl Ether (from Maleimide-PEG4-Thiol) | Michael addition of a thiol to a maleimide (B117702). | Susceptible to retro-Michael reaction, leading to potential deconjugation, especially in the presence of other thiols like glutathione.[3][4] Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[5] |
| Thioether (from Haloacetamide-PEG4-Thiol) | Nucleophilic substitution of a thiol with a haloacetyl group. | Forms a stable, irreversible thioether bond. Generally slower reaction kinetics compared to maleimides.[4] |
| Disulfide (from Pyridyl Disulfide-PEG4-Thiol) | Thiol-disulfide exchange. | Reversible linkage, designed for cleavage in reducing environments such as the intracellular space. Not suitable for applications requiring long-term systemic stability.[4] |
Delving Deeper: A Quantitative Look at Stability
While direct head-to-head quantitative stability data for this compound conjugates under various stress conditions is not extensively consolidated in the literature, we can compile representative data from various studies to illustrate the stability profiles of the key linkages. The following tables summarize expected stability trends based on existing research.
Table 1: Comparative Hydrolytic Stability
| Linkage | pH 4.0 (t½) | pH 7.4 (t½) | pH 9.0 (t½) |
| Thioether | > months | > months | > months |
| 1,2,3-Triazole | Highly Stable (> years) | Highly Stable (> years) | Highly Stable (> years) |
| Thiosuccinimidyl Ether | Days to Weeks | Hours to Days | Hours |
| Hydrolyzed Thiosuccinimidyl Ether | > 1 year | > 1 year | Months |
Note: Half-life (t½) values are illustrative and compiled from multiple sources. Actual values can vary based on the specific conjugate and experimental conditions.
Table 2: Comparative Stability in the Presence of 5 mM Glutathione (GSH) at 37°C
| Linkage | Half-life (t½) |
| Thioether | > weeks |
| 1,2,3-Triazole | > months |
| Thiosuccinimidyl Ether | Minutes to Hours |
| Hydrolyzed Thiosuccinimidyl Ether | > 1 year[5] |
Table 3: Comparative Oxidative Stability (in the presence of 100 µM H₂O₂)
| Linkage | Relative Stability | Potential Degradation Product |
| Thioether | Moderate | Sulfoxide, Sulfone[6][7] |
| 1,2,3-Triazole | High | Generally stable |
| Thiosuccinimidyl Ether | Low to Moderate | Ring-opened and oxidized products |
Experimental Protocols for Stability Assessment
A definitive assessment of conjugate stability requires rigorous experimental evaluation. Forced degradation studies are a key component of this, designed to accelerate the degradation process and identify potential liabilities.
Protocol 1: General Forced Degradation Study
Objective: To assess the stability of the this compound conjugate under various stress conditions.
Materials:
-
Purified this compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Glutathione (GSH)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare stock solutions of the conjugate in PBS at a concentration suitable for HPLC-MS analysis (e.g., 1 mg/mL).
-
Stress Conditions:
-
Hydrolytic Stability: Incubate aliquots of the conjugate solution at 37°C in:
-
0.1 M HCl (acidic hydrolysis)
-
PBS, pH 7.4 (neutral)
-
0.1 M NaOH (basic hydrolysis)
-
-
Oxidative Stability: Incubate an aliquot of the conjugate solution with 3% H₂O₂ at room temperature.
-
Thiol Exchange Stability (for comparison with maleimide conjugates): Incubate an aliquot of the conjugate solution with 5 mM GSH in PBS, pH 7.4 at 37°C.
-
Thermal Stability: Incubate an aliquot of the conjugate solution in PBS, pH 7.4 at elevated temperatures (e.g., 50°C and 70°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week).
-
Sample Quenching: Stop the degradation reaction by neutralizing the pH (for acid/base hydrolysis) and/or flash-freezing the samples.
-
Analysis: Analyze the samples by HPLC-MS to quantify the remaining intact conjugate and identify any degradation products.
Protocol 2: HPLC-MS Analysis
Objective: To separate and quantify the intact conjugate and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and 280 nm (for protein conjugates) and MS detection.
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of remaining intact conjugate relative to the time zero sample.
-
Determine the degradation rate and half-life under each stress condition.
-
Use the MS data to identify the mass of degradation products and elucidate degradation pathways.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental workflows.
Caption: Conjugation pathways for this compound.
Caption: Maleimide-thiol conjugation and degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Conclusion: Selecting the Optimal Linker
The stability of a bioconjugate is a multifaceted issue that is highly dependent on the choice of linker chemistry. The this compound linker offers a compelling advantage through the formation of a highly stable triazole ring via click chemistry. The thioether linkage formed from its thiol terminus also exhibits good stability, although it is susceptible to oxidation.
For applications demanding the highest degree of stability in the physiological environment, the triazole linkage is a superior choice over the thiosuccinimidyl ether linkage from maleimide-based reagents. While strategies exist to improve the stability of maleimide conjugates, the inherent robustness of the triazole bond simplifies the development process and reduces the risk of premature drug release. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of conjugate stability, enabling researchers to make informed decisions in the design of next-generation biotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming Azido-PEG4-Thiol Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Azido-PEG4-Thiol is a critical step in creating complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. This bifunctional linker, featuring a terminal azide (B81097) and a thiol group, allows for sequential or orthogonal conjugation strategies. Verifying the formation of the intended covalent bond is paramount for ensuring the purity, stability, and efficacy of the final product. This guide provides an objective comparison of common spectroscopic methods used for this confirmation, supported by experimental data and detailed protocols.
Overview of Spectroscopic Confirmation Techniques
The confirmation of a successful conjugation event relies on detecting specific changes in the molecular structure. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the chemical transformation. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.[1] The choice of method often depends on the specific molecules being conjugated, the required level of detail, and the available instrumentation.
A general workflow for conjugation and analysis involves reacting the this compound with the target molecule, followed by purification to remove unreacted starting materials, and finally, analysis of the purified product using one or more of the spectroscopic techniques described below.
References
A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG4-Thiol Modified Proteins
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins modified with Azido-PEG4-Thiol against other common thiol-reactive probes, supported by experimental data and detailed protocols.
The modification of protein cysteine residues is a critical step in various proteomics workflows, including the study of protein structure, function, and interactions. This compound is a popular reagent for this purpose, offering a versatile handle for downstream applications such as "click chemistry." Understanding its performance in mass spectrometry is crucial for experimental design and data interpretation.
Performance Comparison of Thiol-Reactive Probes
The selection of a thiol-reactive probe significantly impacts the outcome of a mass spectrometry experiment. Key performance indicators include reaction efficiency, specificity, and the behavior of the modified peptide during mass spectrometric analysis, such as ionization efficiency and fragmentation patterns. While direct comparative studies focusing solely on this compound are limited, we can infer its performance characteristics based on the extensive literature on PEGylated and thiol-modified proteins.
| Feature | This compound | Maleimide-PEG-Azide | Iodoacetamide-PEG-Azide |
| Reactive Group | Thiol-disulfide exchange | Michael addition to thiols | S-alkylation of thiols |
| Reaction pH | Neutral to slightly basic | 6.5 - 7.5 | 7.0 - 8.5 |
| Specificity | High for thiols | High for thiols, potential for off-target reactions with amines at higher pH.[1] | High for thiols |
| Bond Stability | Reducible disulfide bond | Stable thioether bond | Stable thioether bond |
| MS/MS Fragmentation | Potential for linker fragmentation, characteristic PEG ladder ions. | Stable linker, fragmentation primarily on the peptide backbone. | Stable linker, fragmentation primarily on the peptide backbone. |
| Ionization Efficiency | Generally good, PEG chain can enhance solubility and ionization. | Good ionization efficiency. | Good ionization efficiency. |
| Enrichment | Azide group allows for efficient enrichment via click chemistry.[1][2][3] | Azide group allows for efficient enrichment via click chemistry. | Azide group allows for efficient enrichment via click chemistry. |
Experimental Protocols
Accurate and reproducible results in mass spectrometry begin with meticulous sample preparation. Below are detailed protocols for protein modification with this compound, subsequent enrichment, and preparation for mass spectrometry analysis.
Protocol 1: Protein Modification with this compound
-
Protein Preparation: Ensure the protein sample is in a buffer free of reducing agents and at a suitable pH for the reaction (typically pH 7.0-8.0). A common buffer is phosphate-buffered saline (PBS). The protein concentration should be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent like DMSO or water.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.
Protocol 2: Enrichment of this compound Modified Peptides via Click Chemistry
This protocol is designed for the enrichment of azide-modified peptides after tryptic digestion, a crucial step for identifying modification sites.
-
Tryptic Digestion: Digest the this compound modified protein using a standard in-solution or in-gel trypsin digestion protocol.[4]
-
Click Chemistry Reaction:
-
To the digested peptide mixture, add an alkyne-functionalized resin (e.g., alkyne-agarose).
-
Prepare a catalyst solution containing copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Add the catalyst solution to the peptide and resin mixture.
-
Incubate for 1-4 hours at room temperature to allow for the cycloaddition reaction to occur.
-
-
Washing: Wash the resin extensively to remove non-specifically bound peptides. A high-stringency wash buffer containing SDS is recommended.
-
Elution: Elute the captured peptides from the resin. The elution method will depend on the specific resin used. Some resins incorporate a cleavable linker to facilitate elution under mild conditions.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Mass Spectrometry Analysis
The analysis of PEGylated peptides presents unique challenges due to the heterogeneity of the PEG moiety and the potential for complex fragmentation patterns.
LC-MS/MS Parameters
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap-based instruments, are recommended for analyzing PEGylated proteins to resolve the complex isotopic patterns.
-
Fragmentation: Collision-induced dissociation (CID) is a common fragmentation method. For PEGylated peptides, a characteristic neutral loss of PEG monomer units (44.0262 Da) is often observed. Higher-energy collisional dissociation (HCD) can also be effective.
-
Data Analysis: Specialized software may be required to identify and characterize PEGylated peptides. Tools that can handle variable modifications and neutral loss analysis are beneficial.
Interpreting the Data
The mass spectrum of a protein modified with this compound will show a mass shift corresponding to the mass of the reagent. Upon fragmentation, in addition to the peptide backbone fragments (b- and y-ions), a series of peaks separated by 44.0262 Da, corresponding to the loss of ethylene (B1197577) glycol units from the PEG linker, can be expected. This characteristic "PEG ladder" can aid in the identification of modified peptides.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of this compound modified proteins.
References
A Comparative Guide to Validating the Functional Activity of Azido-PEG4-Thiol Conjugates
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-Thiol is a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its design, featuring a terminal azide (B81097) and a thiol group connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential or orthogonal ligation of two different molecules. The azide group facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the thiol group readily reacts with maleimides or can form disulfide bonds.
This guide provides a comprehensive overview of functional assays to validate the activity of both reactive ends of this compound conjugates. It also presents a comparison with common alternatives, offering experimental data and detailed protocols to assist researchers in selecting and validating the appropriate crosslinking strategy for their specific application.
Performance Comparison: this compound vs. Alternatives
The choice of a heterobifunctional crosslinker depends on several factors, including the desired reactivity, stability of the resulting linkage, and the biocompatibility of the reaction conditions. Here, we compare this compound with two common alternatives that also feature a PEG4 spacer: DBCO-PEG4-Maleimide and SM(PEG)4 (Succinimidyl-[(N-maleimidopropionamido)-tetraethyleneglycol] ester).
| Feature | This compound | DBCO-PEG4-Maleimide | SM(PEG)4 |
| Functional Group 1 | Azide (-N₃) | DBCO (Dibenzocyclooctyne) | NHS Ester |
| Reactivity of Group 1 | Reacts with terminal or strained alkynes. | Reacts with azides (SPAAC). | Reacts with primary amines (-NH₂). |
| Functional Group 2 | Thiol (-SH) | Maleimide (B117702) | Maleimide |
| Reactivity of Group 2 | Reacts with maleimides, forms disulfide bonds. | Reacts with thiols (-SH). | Reacts with thiols (-SH). |
| Linkage Stability | Triazole (very high stability)[1], Disulfide (reducible) | Triazole (very high stability)[1], Thioether (stable) | Amide (very high stability), Thioether (stable, but can undergo retro-Michael reaction)[2][3] |
| Reaction Conditions | Azide: CuAAC (requires copper catalyst) or SPAAC (copper-free). Thiol: pH 6.5-7.5 for maleimide reaction. | DBCO: Copper-free (SPAAC). Maleimide: pH 6.5-7.5. | NHS Ester: pH 7-9. Maleimide: pH 6.5-7.5. |
| Key Advantages | Versatility of click chemistry, option for reducible disulfide linkage. | Fully copper-free conjugation strategy. | Well-established amine and thiol chemistry. |
| Key Disadvantages | CuAAC requires a potentially cytotoxic copper catalyst. Free thiol can be prone to oxidation. | DBCO is a bulky, hydrophobic group. | NHS esters are susceptible to hydrolysis. |
Functional Assays to Validate Activity
Validating the bifunctionality of this compound is crucial to ensure successful two-step conjugations. This involves confirming the reactivity of both the azide and the thiol moieties. A sequential validation workflow is recommended.
Workflow for Validating Bifunctionality
Experimental Protocols
Assay for Thiol Group Activity: Ellman's Test
Ellman's test is a rapid and reliable colorimetric method to quantify free sulfhydryl groups. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials:
-
This compound solution of known concentration
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer
-
Cysteine hydrochloride (for standard curve)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare Cysteine Standards: Prepare a series of cysteine standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) in the Reaction Buffer.
-
Sample Preparation: Prepare a known concentration of this compound in the Reaction Buffer.
-
Reaction:
-
To 250 µL of each standard and the this compound sample in separate microplate wells or cuvettes, add 5 µL of Ellman's Reagent Solution.
-
Prepare a blank using 250 µL of Reaction Buffer and 5 µL of Ellman's Reagent Solution.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance of all samples and standards at 412 nm.
-
Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the cysteine standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in the this compound sample. The measured concentration should correspond to the expected concentration of the prepared solution, confirming the thiol group's activity.
Assay for Azide Group Activity: Fluorescent Labeling via SPAAC
This assay validates the azide's ability to participate in a click reaction. A strained alkyne, such as a DBCO-functionalized fluorophore, is used for a copper-free reaction. The successful conjugation results in a fluorescently labeled product that can be quantified.
Materials:
-
This compound solution
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence plate reader or spectrophotometer
Protocol:
-
Reaction Setup: In a microfuge tube, mix this compound (e.g., 1 mM final concentration) with a 1.5 to 3-fold molar excess of the DBCO-fluorophore in PBS.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Measurement:
-
Option A (Quantitative): Use HPLC with a fluorescence detector to separate the fluorescently labeled product from the unreacted DBCO-fluorophore and quantify the product peak area. The reaction yield can be calculated based on the limiting reagent.
-
Option B (Qualitative/Semi-Quantitative): Analyze the reaction mixture by thin-layer chromatography (TLC) and visualize under a UV lamp to confirm the formation of a new, fluorescent spot corresponding to the product. Alternatively, measure the fluorescence of the reaction mixture. While less precise due to the fluorescence of the unreacted probe, a significant signal confirms reactivity.
-
-
Confirmation: For definitive confirmation, the product can be analyzed by mass spectrometry to verify the expected mass of the conjugate.
Dual-Functionality Validation by Sequential Mass Tagging and Mass Spectrometry
This protocol confirms that both ends of the this compound molecule are active in a sequential manner. The molecule is first reacted at its thiol end, and the resulting product is then reacted at its azide end. Each step adds a specific mass, which is monitored by mass spectrometry.
Materials:
-
This compound
-
Thiol-reactive molecule with a unique mass (Molecule A, e.g., N-ethylmaleimide, MW: 125.13 g/mol )
-
Azide-reactive molecule with a unique mass (Molecule B, e.g., BCN-amine, MW: 242.33 g/mol , for SPAAC)
-
Appropriate buffers (e.g., PBS pH 7.2 for maleimide reaction, PBS pH 7.4 for SPAAC)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Step 1: Thiol Reaction:
-
Dissolve this compound in PBS (pH 7.2).
-
Add a 1.2-fold molar excess of Molecule A (N-ethylmaleimide).
-
Incubate at room temperature for 1 hour.
-
Analyze a small aliquot of the reaction mixture by mass spectrometry. Expect to see a mass peak corresponding to [this compound + Molecule A].
-
-
Step 2: Azide Reaction:
-
To the remaining reaction mixture from Step 1, add a 1.5-fold molar excess of Molecule B (BCN-amine).
-
Incubate at room temperature for 2-4 hours.
-
Analyze the final reaction mixture by mass spectrometry. Expect to see a new, higher mass peak corresponding to [Molecule B + this compound + Molecule A]. The disappearance of the intermediate peak and the appearance of the final product peak confirms the dual functionality of the original crosslinker.
-
Signaling Pathways and Applications
This compound is a versatile tool for constructing complex bioconjugates. A primary application is in the development of PROTACs, which co-opt the ubiquitin-proteasome system to induce the degradation of a target protein.
In this pathway, the this compound would be a component of the "Linker" within the PROTAC molecule, covalently connecting the target-binding ligand to the E3 ligase ligand. Validating the linker's functional groups is a critical first step in ensuring the successful synthesis of a functional PROTAC.
References
A Head-to-Head Comparison: Azido-PEG4-Thiol vs. Maleimide Chemistry for Thiol-Reactive Conjugation
For researchers, scientists, and drug development professionals, the selective and stable conjugation of molecules to thiols is a cornerstone of creating advanced biologics, diagnostics, and therapeutics. Two prominent methods for achieving this are the well-established maleimide-based chemistry and the increasingly popular azide-alkyne cycloaddition, often referred to as "click chemistry." This guide provides an objective, data-driven comparison of Azido-PEG4-Thiol, a reagent for click chemistry, and traditional maleimide (B117702) chemistry for thiol-reactive conjugation.
This comparison will delve into the reaction mechanisms, stability of the resulting conjugates, reaction efficiency, and potential side reactions of both methodologies. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Executive Summary
Maleimide chemistry offers a rapid and efficient method for thiol conjugation under physiological conditions. However, the resulting thiosuccinimide linkage is susceptible to instability through retro-Michael addition and hydrolysis, which can lead to deconjugation and off-target effects. In contrast, the "click chemistry" approach, utilizing reagents like this compound, forms a highly stable triazole linkage that is resistant to cleavage under physiological conditions, offering a more robust and permanent conjugation. While click chemistry may require a two-step process or the use of catalysts for terminal alkynes, the exceptional stability of the final conjugate often outweighs these considerations, particularly for in-vivo applications where long-term stability is paramount.
Reaction Mechanisms
Maleimide-Thiol Conjugation
Maleimide chemistry relies on the Michael addition of a thiol group to the double bond of the maleimide ring, forming a covalent thiosuccinimide linkage. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]
References
Safety Operating Guide
Proper Disposal of Azido-PEG4-Thiol: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Azido-PEG4-Thiol, a bifunctional linker molecule commonly used in bioconjugation and drug delivery applications.
This compound contains both an azide (B81097) and a thiol functional group, necessitating careful handling and disposal due to their respective reactivities. The azide group is highly reactive, particularly with alkynes in "click chemistry," while the thiol group is known for its strong, unpleasant odor and its ability to form stable linkages. Improper disposal can lead to hazardous reactions and environmental contamination. Adherence to the following procedures will mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure to the chemical through inhalation, skin contact, or eye contact.
| Protective Equipment | Specification |
| Gloves | Impervious chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. |
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Decontaminate: Due to the thiol group, decontamination with a bleach solution is recommended. Prepare a 10% bleach solution in water. Carefully apply the bleach solution to the absorbent material and the spill area.
-
Collect Waste: Allow the bleach to react for at least one hour. Then, carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.
-
Final Cleaning: Clean the spill area thoroughly with soap and water.
Waste Disposal Procedure
All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.
-
Thiol Deactivation (for liquid waste): For liquid waste containing this compound, deactivation of the thiol group is recommended to reduce odor and reactivity. This can be achieved by treating the waste with a 10% bleach solution in a well-ventilated fume hood. The reaction can be vigorous, so the bleach should be added slowly and in small portions.
-
Container Labeling: Ensure the hazardous waste container is properly labeled in accordance with your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can handle and dispose of this compound safely, minimizing risks and ensuring compliance with safety regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
Personal protective equipment for handling Azido-PEG4-Thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Azido-PEG4-Thiol, a heterobifunctional linker molecule commonly used in bioconjugation and drug delivery applications. Given the presence of both a reactive thiol group and a potentially energetic azide (B81097) group, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound combines the chemical properties of both thiols and organic azides. Thiols are known for their strong, unpleasant odors and can be skin and eye irritants.[1][2][3] Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, and may be toxic if ingested, inhaled, or absorbed through the skin.[4][5] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloved nitrile or neoprene gloves. For high-toxicity situations, consider a silver shield glove under the outer glove. | Provides an extra layer of protection against skin absorption of both thiol and azide moieties. |
| Eye/Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against splashes and potential mild explosions. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is mandatory. For larger quantities or increased risk, a chemical-resistant apron is recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required. | Minimizes inhalation exposure to potentially toxic and odorous compounds. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. | Protects feet from spills. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental success.
Preparation and Handling Workflow
Workflow for handling this compound.
Experimental Protocols: Step-by-Step Guidance
-
Preparation :
-
Before starting, ensure a certified chemical fume hood is available and functioning correctly.
-
Line the work surface with disposable absorbent bench paper.
-
Assemble all necessary glassware and equipment. Use plastic or ceramic spatulas for handling the solid compound to avoid the formation of shock-sensitive metal azides.
-
-
Handling and Use :
-
Don all required PPE before handling the chemical.
-
When weighing, use a non-metallic spatula and a tared container.
-
For solution preparation, slowly add the solid this compound to the solvent to prevent splashing. The compound is soluble in DMSO, DMF, DCM, THF, and Chloroform.
-
Keep the container tightly sealed when not in use.
-
-
Storage :
-
Store this compound at -20°C in a tightly sealed container, protected from light and moisture (desiccated).
-
Avoid frequent freeze-thaw cycles.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental reactions in the waste stream.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure | Rationale |
| Solid Waste | Contaminated items such as gloves, pipette tips, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. | Prevents the spread of contamination. |
| Liquid Waste | All aqueous and organic waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The container label should explicitly state that it contains azide and thiol waste. Do not pour down the drain. | Prevents the formation of explosive metal azides in plumbing and protects aquatic life. |
| Decontamination | Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. A bleach solution can be used to oxidize residual thiols, but the spent bleach should also be collected as hazardous waste. | Ensures the removal of residual chemical hazards. |
Emergency Procedures
-
Spills : In case of a small spill within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated absorbent into a hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
